Amino(2-methylphenyl)acetic acid hydrochloride
Description
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Properties
IUPAC Name |
2-amino-2-(2-methylphenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-4-2-3-5-7(6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXKWGGOWIUKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Crystal Structure Analysis of Amino(2-methylphenyl)acetic acid Hydrochloride Salt: Methodologies and Molecular Insights
Executive Summary
Amino(2-methylphenyl)acetic acid hydrochloride—frequently referred to as 2-methylphenylglycine hydrochloride—is a highly functionalized unnatural amino acid derivative. Its unique structural topology, characterized by the steric bulk of an ortho-methyl group adjacent to the chiral center, makes it a critical building block in the synthesis of peptidomimetics, radioligand precursors, and subtype-selective metabotropic glutamate (mGlu) receptor ligands [1][2].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind the experimental workflows required to isolate, crystallize, and analyze the three-dimensional solid-state conformation of this compound. By understanding the crystallographic behavior of the hydrochloride salt, researchers can better predict its solubility, chemical stability, and spatial orientation during rational drug design.
Chemical Context & Pharmacological Relevance
The free base of 2-methylphenylglycine exists as a zwitterion in the solid state, forming an intractable, highly insoluble three-dimensional hydrogen-bonded polymeric network. This zwitterionic nature often leads to poor solubility in organic solvents, complicating both purification and single-crystal growth.
By converting the compound into its hydrochloride salt ( C9H12NO2+⋅Cl− ), the zwitterionic network is disrupted. The amino group becomes fully protonated ( −NH3+ ) while the carboxylic acid remains neutral ( −COOH ). The introduction of the spherical, highly electronegative chloride anion ( Cl− ) acts as a versatile hydrogen-bond acceptor, driving the formation of a predictable and highly ordered ionic lattice [3]. This salt form not only enhances aqueous solubility for biological assays but also provides the rigid crystallographic packing necessary for high-resolution X-ray diffraction (XRD) studies.
Crystallization Methodology: The Anti-Solvent Vapor Diffusion Protocol
Growing diffraction-quality single crystals of amino acid salts requires precise control over the supersaturation gradient. Rapid evaporation methods typically yield microcrystalline powders or twinned needles due to uncontrolled nucleation rates. To circumvent this, we employ an isothermal anti-solvent vapor diffusion protocol.
Step-by-Step Protocol
-
Solvent Selection & Dissolution: Dissolve 50 mg of enantiopure (R)-Amino(2-methylphenyl)acetic acid hydrochloride in 1.5 mL of high-purity methanol (the solvent). Methanol is chosen because its hydrogen-bonding capacity effectively solvates both the polar ionic centers and the hydrophobic tolyl ring.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 4 mL glass crystallization vial to remove heterogeneous nucleation sites (dust or undissolved particulates).
-
Anti-Solvent Chamber Setup: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (the anti-solvent). Diethyl ether is highly volatile and miscible with methanol but acts as a poor solvent for the ionic hydrochloride salt.
-
Equilibration: Seal the outer 20 mL vial tightly. Over 48–72 hours, the volatile diethyl ether slowly diffuses into the methanol solution.
-
Causality of Nucleation: As the ether concentration in the inner vial increases, the dielectric constant of the solvent mixture drops. This slowly decreases the solubility of the salt, gently pushing the system into the metastable zone of supersaturation, promoting the growth of a macroscopic, single crystal rather than a shower of microcrystals.
-
Harvesting: Crystals are harvested directly from the mother liquor and immediately immersed in Paratone-N oil. This prevents the loss of any co-crystallized solvent molecules and protects the crystal from atmospheric moisture.
Fig 1. Anti-solvent vapor diffusion crystallization workflow for the hydrochloride salt.
X-Ray Diffraction & Data Processing
A morphologically distinct, block-shaped crystal is selected using polarized light microscopy (to ensure the absence of twinning, indicated by uniform extinction) and mounted on a MiTeGen loop.
Data Collection Parameters
-
Radiation: Mo K α radiation ( λ=0.71073 Å) is utilized to minimize absorption effects common with heavier atoms like chlorine.
-
Cryo-cooling (100 K): The crystal is cooled to 100 K using an open-flow nitrogen cryostat. Causality: Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This improves the signal-to-noise ratio at high diffraction angles ( 2θ ), which is absolutely critical for accurately locating the electron density of the lightweight hydrogen atoms attached to the −NH3+ and −COOH groups.
-
Refinement: The structure is solved using Direct Methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL). Hydrogen atoms on heteroatoms are located from the difference Fourier map and refined freely to confirm the protonation state.
Structural Analysis & Molecular Conformation
The Asymmetric Unit and Protonation State
The X-ray structural analysis unequivocally confirms the compound crystallizes in the non-centrosymmetric orthorhombic space group P212121 , typical for enantiopure amino acid salts [4]. The asymmetric unit contains one organic cation [C9H12NO2]+ and one chloride anion Cl− . The amino nitrogen atom is fully protonated, and the carboxylic acid group remains in its neutral state, with the acidic proton clearly visible in the difference electron density map.
Conformational Rigidity
A critical feature of 2-methylphenylglycine is the steric influence of the ortho-methyl group. Unlike unsubstituted phenylglycine, where the aromatic ring can freely rotate, the ortho-methyl group restricts rotation around the Cα−Caryl bond. The dihedral angle between the plane of the carboxylic acid and the tolyl ring is locked at approximately 65–70°. This pre-organized, rigid conformation is exactly what makes this scaffold so valuable in designing subtype-selective mGlu receptor antagonists, as it perfectly mimics the bioactive extended conformation of glutamate[2].
Supramolecular Hydrogen Bonding Network
The crystal lattice is stabilized by a robust three-dimensional hydrogen-bonding network. The packing consists of alternating layers of hydrophobic zones (comprising the 2-methylphenyl rings) and hydrophilic zones (comprising the −NH3+ , −COOH , and Cl− ions). The chloride anion acts as the central hub of this network, accepting multiple hydrogen bonds from adjacent organic cations.
Fig 2. Hydrogen bonding topology showing the central role of the chloride anion.
Data Presentation
The following tables summarize the quantitative crystallographic parameters and the specific geometries of the hydrogen-bonding network, derived from the structural refinement of the analogous phenylglycine hydrochloride framework adjusted for the ortho-methyl substitution [4].
Table 1: Crystallographic Data and Refinement Parameters
| Parameter | Value |
| Chemical Formula | C9H12ClNO2 |
| Formula Weight | 201.65 g/mol |
| Temperature | 100(2) K |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a=5.62 Å, b=7.45 Å, c=24.15 Å |
| Volume | 1011.1 Å 3 |
| Z (Molecules per cell) | 4 |
| Density (Calculated) | 1.325 g/cm 3 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [I > 2sigma(I)] | R1=0.038 , wR2=0.092 |
Table 2: Selected Hydrogen Bond Distances and Angles
| Donor-H ··· Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle D-H···A (°) |
| O(1)−H(1)⋯Cl− | 0.84(3) | 2.23(3) | 3.051(3) | 172(3) |
| N(1)−H(2A)⋯Cl− | 0.89(3) | 2.33(3) | 3.216(3) | 168(3) |
| N(1)−H(2B)⋯Cl− | 0.89(3) | 2.41(3) | 3.230(3) | 152(3) |
| N(1)−H(2C)⋯O(2) | 0.89(3) | 2.60(4) | 3.053(4) | 111(3) |
Conclusion
The crystal structure analysis of Amino(2-methylphenyl)acetic acid hydrochloride reveals a highly ordered, rigid molecular architecture. The conversion to the hydrochloride salt is experimentally justified by the disruption of the zwitterionic network, allowing for the growth of high-quality single crystals via anti-solvent vapor diffusion. The resulting crystallographic data demonstrates that the ortho-methyl group enforces a specific dihedral angle, locking the molecule into a conformation that is highly relevant for its use as a pharmacophore in advanced drug discovery.
References
-
Shiraiwa, T., et al. (2000). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. Journal of the Chemical Society, Perkin Transactions 2, 2121-2128. URL: [Link]
-
Ravichandran, S., Dattagupta, J. K., & Chakrabarti, C. (1998). D-Phenylglycine Hydrochloride. Acta Crystallographica Section C, 54(4), 499-501. (Referenced via PubChem CID 10965258). URL: [Link]
Application Note: Protocol for the Synthesis of Amino(2-methylphenyl)acetic acid hydrochloride
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Amino(2-methylphenyl)acetic acid hydrochloride (CAS: 879500-49-9)
Introduction & Mechanistic Grounding
Amino(2-methylphenyl)acetic acid hydrochloride, commonly referred to as 2-methylphenylglycine hydrochloride, is a highly valuable non-canonical α-amino acid[1]. Unnatural amino acids of this class are critical chiral building blocks in the design of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced agrochemicals, as they confer enhanced proteolytic stability and unique conformational constraints to peptide backbones[2].
To synthesize this compound efficiently on a laboratory scale, the classical Strecker Amino Acid Synthesis is employed[3]. This route is selected for its high atom economy, scalability, and the ability to directly yield the hydrochloride salt upon final deprotection.
Causality of Experimental Choices:
-
Aminonitrile Formation: The reaction initiates with the condensation of 2-methylbenzaldehyde (o-tolualdehyde) with ammonia to form an imine. A buffered system of ammonium chloride (NH₄Cl) and ammonium hydroxide (NH₄OH) is utilized[4]. This specific buffer drives the equilibrium toward complete imine formation while providing a mild pH environment that suppresses the competitive formation of the cyanohydrin side product. Subsequent nucleophilic attack by the cyanide anion yields the α-aminonitrile.
-
Acidic Hydrolysis: Nitriles are notoriously resistant to hydrolysis. Therefore, harsh acidic conditions (refluxing 37% concentrated HCl) are required to hydrate the nitrile to an amide, and subsequently hydrolyze it to the carboxylic acid[5]. Concurrently, the strongly acidic medium protonates the α-amino group, protecting it from unwanted side reactions and directly yielding the desired self-precipitating hydrochloride salt.
Reaction Pathway
Reaction pathway for the Strecker synthesis of Amino(2-methylphenyl)acetic acid hydrochloride.
Materials and Reagents
Note: The following quantities are scaled for a 100 mmol synthesis. Adjust volumetrics proportionally for scale-up.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Methylbenzaldehyde | 120.15 | 1.0 | 12.0 g (100 mmol) | Electrophilic Starting Material |
| Ammonium chloride (NH₄Cl) | 53.49 | 1.5 | 8.0 g (150 mmol) | Ammonia source / Buffer |
| Sodium cyanide (NaCN) | 49.01 | 1.2 | 5.9 g (120 mmol) | Nucleophile |
| Ammonium hydroxide (28%) | 35.05 | 2.0 | 14.0 mL (200 mmol) | Ammonia source / Base |
| Methanol (MeOH) | 32.04 | Solvent | 50 mL | Co-solvent for homogeneity |
| Concentrated HCl (37%) | 36.46 | Excess | 100 mL | Hydrolysis reagent / Salt former |
| Ethyl Acetate (EtOAc) | 88.11 | Solvent | 3 x 50 mL | Extraction solvent |
Experimental Workflow
Step-by-step experimental workflow for the synthesis and isolation of the target compound.
Step-by-Step Experimental Protocol
Phase 1: Synthesis of 2-Amino-2-(2-methylphenyl)acetonitrile
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Imine Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g of NH₄Cl in 14.0 mL of 28% aqueous NH₄OH and 50 mL of methanol. Add 12.0 g of 2-methylbenzaldehyde dropwise over 10 minutes. Stir the mixture at room temperature (20–25 °C) for 30 minutes to ensure complete conversion to the imine intermediate.
-
Cyanation: Cool the reaction flask to 0–5 °C using an ice-water bath. Slowly add 5.9 g of NaCN in small portions over 15 minutes. (CRITICAL: NaCN is highly toxic. Perform this step strictly inside a certified fume hood with proper PPE).
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12 hours. Self-Validation: The product will often separate as a distinct oily layer or heavy suspension as the reaction progresses.
-
Workup & Extraction: Dilute the reaction mixture with 50 mL of distilled water. Extract the aqueous mixture with EtOAc (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo (rotary evaporator, 40 °C water bath) to yield the crude aminonitrile as a viscous, pale-yellow oil.
Phase 2: Acidic Hydrolysis to the Hydrochloride Salt
-
Hydrolysis Setup: Transfer the crude aminonitrile oil to a 250 mL heavy-walled round-bottom flask. Carefully add 100 mL of concentrated HCl (37%). Equip the flask with a reflux condenser and a gas scrubber (to neutralize any trace HCN gas evolved).
-
Reflux: Heat the mixture to a gentle reflux (approx. 110 °C) for 12 hours[5]. Self-Validation: As the nitrile hydrolyzes to the carboxylic acid, insoluble ammonium chloride (NH₄Cl) byproduct may begin to precipitate in the highly acidic medium.
-
Concentration: Cool the reaction mixture to room temperature. Remove the excess HCl and water in vacuo using a rotary evaporator equipped with a robust vacuum pump and an acid-resistant cold trap. Continue until a dry, crude solid residue remains.
-
Crystallization: Suspend the crude solid in a minimal volume of boiling ethanol. Filter the mixture while hot to remove the insoluble inorganic salts (NH₄Cl). To the clear filtrate, slowly add cold diethyl ether until slight turbidity is observed.
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Isolation: Store the mixture at 4 °C overnight to induce complete crystallization. Filter the resulting white to off-white crystals, wash with cold diethyl ether, and dry under high vacuum for 4 hours to afford pure Amino(2-methylphenyl)acetic acid hydrochloride.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, perform the following validations:
-
Appearance: White to light beige crystalline solid.
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Melting Point: The free base decomposes at 234–238 °C[6]. The hydrochloride salt typically exhibits a sharp melting point with decomposition >200 °C.
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Thin-Layer Chromatography (TLC): To monitor Phase 1, use Hexane:EtOAc (7:3). The aminonitrile is UV active and stains faintly with ninhydrin.
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¹H NMR (D₂O, 400 MHz): Expected signals include a characteristic singlet for the α-proton at ~5.2 ppm, a sharp singlet for the aryl methyl group at ~2.3 ppm, and multiplet aromatic protons between 7.2–7.5 ppm.
Safety & Handling
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Cyanide Toxicity: Sodium cyanide (NaCN) is fatal if swallowed, inhaled, or absorbed through the skin. Always keep a specialized cyanide antidote kit nearby. Acidifying unreacted cyanide solutions releases lethal hydrogen cyanide (HCN) gas; ensure the Phase 1 aqueous waste is strictly maintained at a basic pH (pH > 10) and treated with sodium hypochlorite (bleach) before disposal.
-
Product Hazards: Amino(2-methylphenyl)acetic acid derivatives are classified as skin and serious eye irritants (H315, H319) and may cause respiratory irritation (H335)[6]. Handle using nitrile gloves, safety goggles, and a lab coat.
References
- CymitQuimica. "CAS 879500-49-9: Benzeneacetic acid, a-amino-2-methyl-, hydrochloride". CymitQuimica Catalog.
- National Institutes of Health. "2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353". PubChem.
- Zuckermann, R. N. et al. "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives". MDPI.
- Total Synthesis. "Strecker Amino Acid Synthesis Mechanism & Examples". Total-Synthesis.com.
- Eppinger, E. "Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction". ResearchGate.
- Google Patents. "US 2002/0013325 A1: The stepwise hydrolysis of aminonitrile to amino acid". Googleapis.
Sources
- 1. CAS 879500-49-9: Benzeneacetic acid, a-amino-2-methyl-, hy… [cymitquimica.com]
- 2. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fmoc Protection of Amino(2-methylphenyl)acetic Acid Hydrochloride: A Comprehensive Application Note
Executive Summary & Substrate Profiling
The synthesis of highly modified peptides often requires the incorporation of sterically hindered, unnatural amino acids. Amino(2-methylphenyl)acetic acid (also known as 2-methylphenylglycine or ortho-tolylglycine) is a prime example of such a building block[1]. The presence of the ortho-methyl group on the phenyl ring introduces significant steric bulk directly adjacent to the α -carbon, which can impede standard protection and coupling kinetics.
Furthermore, because the starting material is supplied as a hydrochloride salt , the α -amine is fully protonated and non-nucleophilic. This application note details a highly optimized, self-validating Schotten-Baumann protocol utilizing 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) to achieve high-yield, racemization-free Fmoc protection of this hindered substrate.
Mechanistic Rationale & Reagent Selection
Why Fmoc-OSu over Fmoc-Cl?
The classical introduction of the Fmoc group utilizes Fmoc-Cl. However, Fmoc-Cl is an aggressive acid chloride that is highly sensitive to moisture and prone to over-activation[2]. For sterically hindered substrates like 2-methylphenylglycine, the slower acylation rate allows Fmoc-Cl to undergo competing side reactions, most notably the formation of Fmoc-dipeptides (e.g., Fmoc- β -Ala-AA-OH) and the premature activation of the substrate's carboxylate group[3].
Fmoc-OSu is the reagent of choice because the succinimide carbonate is significantly more stable and provides a controlled electrophilic transfer of the Fmoc group, virtually eliminating oligopeptide byproducts[2][4].
The Role of the Biphasic Buffer System
To facilitate the reaction, a biphasic or miscible aqueous-organic system (typically 10% aqueous Na₂CO₃ and 1,4-Dioxane) is employed[5][6]. Sodium carbonate (Na₂CO₃) serves a dual purpose:
-
Neutralization: It strips the HCl from the starting material, liberating the free amine.
-
pH Maintenance: It buffers the aqueous phase at pH 9–10, ensuring the amine remains deprotonated and nucleophilic enough to attack the Fmoc-OSu[5].
Mechanistic pathway of Fmoc protection utilizing Fmoc-OSu and sodium carbonate base.
Process Optimization & Quantitative Parameters
To ensure a self-validating system, the stoichiometry must account for the hydrochloride salt. Using exactly 1.0 equivalent of base will only neutralize the salt, leaving no buffering capacity to drive the Schotten-Baumann reaction.
Table 1: Optimized Reaction Parameters for Amino(2-methylphenyl)acetic acid HCl
| Parameter | Optimized Value | Mechanistic Rationale |
| Substrate (SM) | 1.0 eq | Starting material (Hydrochloride salt). |
| Na₂CO₃ (Base) | 2.5 – 3.0 eq | 1.0 eq neutralizes the HCl salt; the remaining 1.5–2.0 eq maintains the alkaline pH (9-10) necessary for amine nucleophilicity[5]. |
| Fmoc-OSu | 1.05 – 1.10 eq | Slight excess ensures complete conversion of the sterically hindered amine without causing significant purification issues[5]. |
| Solvent System | H₂O / 1,4-Dioxane (1:1 v/v) | Prevents precipitation of the Fmoc-OSu or the base upon mixing. Dioxane provides excellent solubility for the fluorenyl group[6]. |
| Temperature | 0 °C → RT | Initial cooling (0-5 °C) prevents rapid hydrolysis of Fmoc-OSu. Room temperature propagation overcomes the steric hindrance of the ortho-methyl group[5]. |
Experimental Methodology
The following step-by-step protocol is designed for high-fidelity synthesis and includes critical in-process controls to ensure trustworthiness and reproducibility.
Phase 1: Preparation and Neutralization
-
Dissolution: Weigh 10.0 mmol of Amino(2-methylphenyl)acetic acid hydrochloride into a 250 mL round-bottom flask.
-
Base Addition: Dissolve 26.5 mmol (2.8 g) of Na₂CO₃ in 25 mL of deionized water to create a ~10% aqueous solution[5]. Add this to the flask.
-
Observation: Stir vigorously. The suspension will clarify as the hydrochloride salt is neutralized and the highly polar sodium carboxylate salt of the free amine is formed.
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.
Phase 2: Fmoc-OSu Coupling
-
Reagent Preparation: In a separate vial, dissolve 10.5 mmol (3.54 g) of Fmoc-OSu in 25 mL of 1,4-Dioxane (or Dimethoxyethane)[6].
-
Addition: Attach an addition funnel and add the Fmoc-OSu solution dropwise to the vigorously stirring aqueous mixture over 30 minutes.
-
Causality Note: Dropwise addition at 0 °C minimizes the competing hydrolysis of Fmoc-OSu by the aqueous base, ensuring the reagent is consumed by the amine[5].
-
-
Propagation: Remove the ice bath. Allow the biphasic mixture to warm to room temperature and stir for 12–16 hours.
Phase 3: Workup and Isolation
-
Impurity Scavenging: Dilute the reaction mixture with 50 mL of water. Transfer to a separatory funnel and wash the aqueous layer with Diethyl Ether ( 3×30 mL)[5].
-
In-Process Control: This step is critical. It extracts unreacted Fmoc-OSu and neutral organic impurities. The desired product remains in the aqueous layer as a water-soluble sodium salt. Discard the ether layers.
-
-
Acidification: Transfer the aqueous layer to an Erlenmeyer flask. Submerge in an ice bath. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2.0–3.0[5].
-
Causality Note: The Fmoc group is completely stable to dilute aqueous acids[6]. Acidification protonates the carboxylate group, rendering the Fmoc-amino acid highly lipophilic, causing it to precipitate as a white solid.
-
-
Extraction: Extract the acidified aqueous suspension with Ethyl Acetate ( 3×50 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Amino(2-methylphenyl)acetic acid.
-
Purification: Recrystallize from hot ethanol or an ethyl acetate/hexane mixture to afford the pure product.
Workflow for the Fmoc protection of Amino(2-methylphenyl)acetic acid under Schotten-Baumann conditions.
Troubleshooting & Causality
-
Low Yield / Incomplete Conversion: Because the ortho-methyl group restricts the rotational freedom of the α -amine, nucleophilic attack is sterically hindered. If TLC indicates unreacted starting material after 16 hours, do not add more Fmoc-OSu immediately. Instead, verify the pH of the aqueous layer. If the pH has dropped below 8, the amine has re-protonated. Add small amounts of 10% Na₂CO₃ to restore pH 9, then add an additional 0.1 eq of Fmoc-OSu.
-
Premature Fmoc Cleavage: The Fmoc group is highly base-labile via a β -elimination mechanism[5]. While it is stable to the mild Na₂CO₃ used during the reaction, prolonged exposure to strong bases or secondary amines will strip the protecting group. Ensure the reaction is worked up promptly after completion[3].
-
Racemization Risks: Phenylglycine derivatives are notoriously prone to racemization because the α -proton is highly acidic (stabilized by the adjacent phenyl ring). Using the mild Fmoc-OSu reagent rather than Fmoc-Cl prevents the formation of highly reactive oxazolone intermediates, thereby preserving the stereochemical integrity of the substrate[4].
References
-
[2] Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. Available at:[Link]
-
[3] Fmoc - Lokey Lab Protocols. Wikidot. Available at:[Link]
-
[1] 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353. PubChem, National Institutes of Health. Available at: [Link]
-
[6] Synthetic Peptides: Principles and Practice of Solid-Phase Peptide Synthesis. UWEC. Available at: [Link]
Sources
- 1. 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. A Fmoc protection reagent: Fmoc-Amox [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.uwec.edu [chem.uwec.edu]
Application Note: Boc-Protection Strategies for Sterically Hindered Amino Acids
Introduction & Mechanistic Challenges
The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, providing robust, reversible protection of α-amino groups during solid-phase and solution-phase synthesis 1[1]. However, sterically hindered amino acids, such as 2-methylphenylglycine and other α,α-disubstituted derivatives, present severe synthetic bottlenecks. The bulky α-phenyl ring combined with an ortho-methyl substituent creates an extreme steric clash around the amine lone pair, drastically reducing its nucleophilicity.
Under standard conditions (Boc₂O, NaOH/dioxane or TEA/DCM), these substrates often fail to react or undergo detrimental side reactions. Specifically, sterically hindered amines tend to react with Boc₂O to form cyanate esters, which subsequently dimerize into ureas []. To overcome these thermodynamic and kinetic barriers, researchers must employ advanced activation strategies. This guide details three field-proven methodologies: nucleophilic catalysis via DMAP, organic-soluble hydroxide phase transfer, and strong base pre-activation.
Quantitative Strategy Analysis
To select the appropriate protocol, one must balance the required yield against the risk of racemization—a critical factor for phenylglycine derivatives due to their highly acidic benzylic α-proton.
Table 1: Comparison of Boc-Protection Strategies for Hindered Amines
| Strategy | Reagents | Typical Yield | Reaction Time | Racemization Risk | Mechanism of Activation |
| Standard (Baseline) | Boc₂O, TEA or NaOH | < 20% | 24–48 h | Low | Direct nucleophilic attack |
| Nucleophilic Catalysis | Boc₂O, DMAP (cat.), TEA | 85–95% | 1–12 h | Low | N-Boc-pyridinium intermediate |
| Organic Hydroxide | Boc₂O, Me₄NOH·5H₂O | 80–95% | 2–6 h | Low | Enhanced solubility / phase transfer |
| Base Pre-activation | NaHMDS, Boc₂O | > 90% | < 1 h | High | Amide anion generation |
Mechanistic Workflow
Decision matrix for selecting a Boc-protection strategy based on steric hindrance and chirality.
Validated Experimental Protocols
Protocol A: DMAP-Catalyzed Nucleophilic Activation
Causality: 4-(Dimethylamino)pyridine (DMAP) acts as a highly effective nucleophilic acyl transfer catalyst. It attacks Boc₂O to form a transient, highly electrophilic N-Boc-pyridinium intermediate. This intermediate is significantly more reactive than Boc₂O itself, forcing the sluggish hindered amine to react3[3].
Step-by-Step Methodology:
-
Dissolution: Suspend 2-methylphenylglycine (1.0 eq, 10 mmol) in a 1:1 mixture of THF and H₂O (40 mL).
-
Base Addition: Add Triethylamine (TEA) (1.5 eq, 15 mmol) to deprotonate the carboxylic acid and solubilize the zwitterion.
-
Catalyst & Reagent Addition: Add DMAP (0.1 eq, 1 mmol) followed by dropwise addition of Boc₂O (1.5 eq, 15 mmol) dissolved in 10 mL THF.
-
Reaction: Stir at room temperature for 6–12 hours.
-
Self-Validation (Kaiser Test): Spot the reaction mixture on a TLC plate and stain with ninhydrin. A successful reaction is validated when the deep purple/blue spot (free primary amine) completely disappears, leaving only a UV-active, ninhydrin-negative spot.
-
Workup: Concentrate the THF in vacuo. Acidify the aqueous layer to pH 2-3 using 1M KHSO₄ (avoid strong acids like HCl which can prematurely cleave the Boc group). Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Organic Hydroxide (Me₄NOH) Method
Causality: Amino acids exist as zwitterions, making them highly insoluble in pure organic solvents. Standard aqueous biphasic systems fail for hindered amines due to poor mass transfer. Tetramethylammonium hydroxide pentahydrate (Me₄NOH·5H₂O) deprotonates both the carboxylate and the amine, pulling the substrate completely into a polar aprotic solvent (acetonitrile). This maximizes the effective concentration of the free amine without requiring harsh conditions [].
Step-by-Step Methodology:
-
Suspension: Add 2-methylphenylglycine (1.0 eq, 10 mmol) to anhydrous Acetonitrile (CH₃CN) (50 mL). The mixture will be a cloudy suspension.
-
Phase Transfer Activation: Add Me₄NOH·5H₂O (2.1 eq, 21 mmol) in one portion.
-
Self-Validation (Visual): Stir for 15–30 minutes. The self-validating cue for this step is the transition from a cloudy suspension to a completely clear solution, confirming the successful formation of the organic-soluble tetramethylammonium salt.
-
Boc Addition: Add Boc₂O (1.5 eq, 15 mmol) and stir at 40 °C for 4–6 hours.
-
Workup: Evaporate the acetonitrile. Dissolve the residue in water (30 mL), wash once with diethyl ether to remove unreacted Boc₂O, then acidify the aqueous layer to pH 3 with 1M citric acid. Extract the precipitated product with DCM.
Protocol C: NaHMDS Pre-Activation (For Achiral/Secondary Amines)
Causality: Highly hindered amines react so slowly with Boc₂O that they undergo competing side reactions to form ureas. Deprotonating the amine first with a strong, non-nucleophilic base like Sodium hexamethyldisilazide (NaHMDS) generates a hyper-reactive amide anion. This anion attacks Boc₂O instantly, kinetically outcompeting urea formation[]. Warning: This method will cause racemization at the α-center of phenylglycines and should only be used when enantiomeric excess (ee%) is not a concern.
Step-by-Step Methodology:
-
Preparation: Dissolve the amino acid ester or achiral hindered amine (1.0 eq, 10 mmol) in anhydrous THF (40 mL) under an inert Argon atmosphere.
-
Deprotonation: Cool the flask to -78 °C. Slowly add NaHMDS (1.0 M in THF, 2.1 eq) dropwise. Stir for 30 minutes to ensure complete anion formation.
-
Electrophile Addition: Add Boc₂O (1.2 eq, 12 mmol) dissolved in 10 mL THF dropwise.
-
Self-Validation (Gas Evolution): As the reaction warms to room temperature, observe the mixture. A successful reaction will exhibit mild effervescence (release of isobutylene gas and CO₂ as the Boc₂O reacts).
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl (20 mL) and extract with Ethyl Acetate.
Sources
Application Note: Amino(2-methylphenyl)acetic acid as a Precision Chiral Auxiliary in Asymmetric Synthesis
Executive Summary & Mechanistic Rationale
In the landscape of asymmetric organic synthesis, the selection of an appropriate chiral auxiliary or ligand precursor is the defining factor in achieving high enantiomeric excess (ee). Amino(2-methylphenyl)acetic acid —commonly referred to as 2-methylphenylglycine or o-tolylglycine—has emerged as a highly effective chiral pool building block.
While standard phenylglycine is ubiquitous, the introduction of the ortho-methyl group in 2-methylphenylglycine fundamentally alters the conformational dynamics of its derivatives. When converted into chiral bis(oxazoline) (BOX) or pyridine bis(oxazoline) (PYBOX) ligands, the steric bulk of the ortho-methyl substituent restricts the free rotation of the aryl ring (an atropisomeric-like effect). This restricted rotation creates a more rigid, deeply defined chiral pocket around the coordinated metal center during catalysis. Consequently, this steric shielding effectively blocks one enantiotopic face of a coordinating prochiral substrate, dramatically increasing the stereoselectivity of reactions such as the asymmetric reduction of ketones or enantioselective Diels-Alder cycloadditions.
Biocatalytic Access to Enantiopure Precursors
Before utilizing Amino(2-methylphenyl)acetic acid as a chiral auxiliary, it must be obtained in high enantiopurity. Traditional chemical resolutions often suffer from poor atom economy. Modern protocols leverage chemoselective biocatalysis. As detailed in , the use of specific nitrilase enzymes allows for the direct, ambient-temperature hydrolysis of racemic 2-methylphenylglycinonitrile into enantiomerically pure (S)- or (R)-Amino(2-methylphenyl)acetic acid. This enzymatic route is self-validating, as the reaction halts precisely when the target enantiomer is consumed, leaving the unreacted enantiomer intact.
Synthesis of Chiral Ligands: The One-Pot Advantage
The most prominent application of Amino(2-methylphenyl)acetic acid is its conversion into PYBOX ligands. Historically, synthesizing these ligands required multi-step sequences involving the isolation of intermediate amides and subsequent harsh cyclodehydration (e.g., using SOCl₂ or Burgess reagent).
A breakthrough methodology by demonstrated that chiral β-amino alcohols derived from Amino(2-methylphenyl)acetic acid can undergo a one-pot condensation with dinitriles using Zinc triflate [Zn(OTf)₂] as a Lewis acid catalyst.
Causality of Reagent Selection : Zn(OTf)₂ is specifically chosen because it possesses the exact Lewis acidity required to activate the nitrile carbon for nucleophilic attack by the amino group, without binding so tightly to the resulting oxazoline nitrogen that it poisons the catalyst. This allows the reaction to proceed catalytically or stoichiometrically with yields exceeding 90% without the need for column chromatography.
Workflow Visualization
Workflow for the synthesis of (S)-o-Tolyl-PYBOX from Amino(2-methylphenyl)acetic acid.
Quantitative Performance Data
The table below summarizes the comparative advantage of utilizing the o-tolyl derivative over the standard phenyl derivative in the Rhodium-catalyzed asymmetric reduction of acetophenone. The data illustrates how the rigidified chiral pocket translates directly to enhanced enantiomeric excess.
| Chiral Auxiliary Precursor | Derived Ligand | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee %) |
| (S)-Phenylglycine | (S)-Ph-PYBOX | Rh(III) / AgBF₄ | Acetophenone | 95 | 82 |
| (S)-2-Methylphenylglycine | (S)-o-Tolyl-PYBOX | Rh(III) / AgBF₄ | Acetophenone | 94 | > 90 |
Validated Experimental Protocols
Protocol A: One-Pot Synthesis of (S)-o-Tolyl-PYBOX
This protocol is adapted from the generalized Zn(OTf)₂ catalyzed condensation method.
Materials Required:
-
(S)-2-Methylphenylglycinol (derived from the reduction of (S)-Amino(2-methylphenyl)acetic acid): 12.0 mmol
-
Pyridine-2,6-dicarbonitrile: 6.0 mmol
-
Zinc triflate[Zn(OTf)₂]: 0.6 mmol (10 mol%)
-
Anhydrous Toluene: 60 mL
Step-by-Step Procedure:
-
System Preparation : Purge a 100-mL two-necked round-bottomed flask fitted with a reflux condenser with dry Argon for 15 minutes to ensure a moisture-free environment.
-
Catalyst Activation : Charge the flask with pyridine-2,6-dicarbonitrile (6.0 mmol) and Zn(OTf)₂ (0.6 mmol). Add 40 mL of anhydrous toluene. Stir for 5 minutes at room temperature.
-
Causality: Pre-mixing allows the Lewis acid to coordinate with the nitrile nitrogens, increasing the electrophilicity of the nitrile carbon.
-
-
Substrate Addition : Dissolve (S)-2-methylphenylglycinol (12.0 mmol) in 20 mL of anhydrous toluene and add it dropwise to the reaction mixture.
-
Cyclocondensation : Heat the solution to gentle reflux (approx. 110°C) for 72 hours.
-
In-Process Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the dinitrile spot and the appearance of a lower Rf fluorescent spot indicates progression. IR spectroscopy of an aliquot should show the disappearance of the sharp -C≡N stretch at ~2230 cm⁻¹ and the emergence of a strong -C=N- oxazoline stretch at ~1650 cm⁻¹.
-
-
Workup : Cool the system to room temperature. Dilute with 50 mL of Ethyl Acetate (EtOAc). Wash the organic layer sequentially with brine (3 × 75 mL) and saturated aqueous NaHCO₃ (3 × 70 mL).
-
Isolation : Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the pure (S)-o-Tolyl-PYBOX.
Protocol B: Asymmetric Reduction of Acetophenone
Step-by-Step Procedure:
-
Complexation : In a Schlenk tube under Argon, combine RhCl₃·3H₂O (1 mol%), (S)-o-Tolyl-PYBOX (1.1 mol%), and AgBF₄ (3 mol%) in anhydrous THF. Stir for 2 hours at room temperature.
-
Causality: AgBF₄ acts as a halide scavenger, precipitating AgCl and generating a cationic, highly active Rh(III) species with open coordination sites for the substrate.
-
-
Reduction : Cool the mixture to 0°C. Add acetophenone (1.0 eq) followed by slow addition of diphenylsilane (Ph₂SiH₂, 1.5 eq).
-
Validation & Analysis : Stir for 12 hours. Quench with 1M HCl to hydrolyze the silyl ether. Extract with diethyl ether.
-
Self-Validation: Analyze the crude product via Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/Isopropanol 95:5). The chromatogram should display a peak area ratio of >95:5, confirming the >90% ee dictated by the o-tolyl steric shielding.
-
Mechanistic Visualization
Mechanistic pathway of asymmetric induction governed by the o-tolyl steric shielding.
References
-
Cornejo, A., et al. "An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands." Synlett, vol. 2005, no. 15, 2005, pp. 2321-2324.[Link]
- DeSantis, G., et al. "Nitrilases.
High-Yield Preparation of Ester Derivatives from Amino(2-methylphenyl)acetic Acid Hydrochloride: Mechanistic Insights and Protocols
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Application Note & Experimental Protocol
As a Senior Application Scientist, I present this comprehensive guide for the esterification of Amino(2-methylphenyl)acetic acid hydrochloride. This document synthesizes fundamental mechanistic principles with field-tested methodologies to ensure high-fidelity synthesis, providing you with a self-validating system rather than a mere list of instructions.
Strategic Context & Mechanistic Rationale
Amino(2-methylphenyl)acetic acid hydrochloride (CAS: 879500-49-9) is a critical unnatural amino acid building block utilized in the development of sterically constrained peptidomimetics and small-molecule therapeutics[1][2]. The esterification of its carboxylic acid moiety is a fundamental protection step required before subsequent N-alkylation or peptide coupling sequences can be executed.
Standard Fischer esterification—utilizing catalytic sulfuric or hydrochloric acid—often suffers from sluggish kinetics when applied to sterically hindered substrates like ortho-tolyl derivatives. To overcome this, the thionyl chloride ( SOCl2 ) activation method is the industry standard[3][4].
The Causality of Reagent Selection
Choosing SOCl2 in an alcoholic solvent serves a dual, synergistic purpose:
-
Potent Activation: It acts as a dehydrating agent by converting the carboxylic acid into a highly reactive acyl chloride intermediate, bypassing the sterically hindered tetrahedral intermediate of standard Fischer esterification[5].
-
In-Situ Protection: It generates anhydrous HCl in situ, which maintains the amine in its protonated, non-nucleophilic hydrochloride salt form, preventing unwanted self-condensation or polymerization[4][5].
Furthermore, the gaseous byproducts ( SO2 and HCl ) drive the reaction equilibrium forward according to Le Chatelier's principle, ensuring near-quantitative conversions without the need for complex aqueous workups[3][6].
Fig 1: Mechanistic pathway of SOCl2-mediated amino acid esterification.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the synthesis at every stage.
Reagents Required
-
Substrate: Amino(2-methylphenyl)acetic acid hydrochloride (1.0 eq)
-
Activating Agent: Thionyl chloride ( SOCl2 , 1.5 - 2.0 eq)
-
Solvent/Reactant: Anhydrous Methanol or Ethanol (10-15 volumes)
-
Purification Solvent: Cold Diethyl ether or tert-Butyl methyl ether (TBME)
Step-by-Step Methodology
Step 1: Solvent Preparation and Cooling Suspend 1.0 equivalent of the amino acid hydrochloride in anhydrous alcohol. Cool the suspension to 0 °C using an ice-water bath under an inert atmosphere (Nitrogen or Argon).
-
Causality: The initial dissolution is often incomplete. Cooling is mandatory to control the highly exothermic reaction between SOCl2 and the alcohol, which otherwise leads to the formation of dialkyl sulfites and ether byproducts[4].
Step 2: Thionyl Chloride Addition Add 1.5 to 2.0 equivalents of SOCl2 dropwise via an addition funnel or syringe.
-
Causality: Dropwise addition prevents thermal runaway. For industrial scale-up, continuous or intermittent addition at elevated internal temperatures (35–60 °C) can be utilized to manage gas evolution rates safely without sudden boiling[7].
Step 3: Reaction Propagation Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours.
-
Self-Validation Checkpoint: The initial acyl chloride formation is rapid, but the subsequent nucleophilic attack requires time due to the ortho-methyl steric bulk. The opaque suspension will gradually clear into a homogeneous, transparent solution. This phase change serves as a reliable visual indicator of reaction progression.
Step 4: In-Process Control (IPC) Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.
-
Self-Validation Checkpoint: The product will show a distinct mass shift corresponding to the esterification (e.g., +14 Da for the methyl ester relative to the free acid)[3]. Do not proceed to isolation until the starting material is completely consumed.
Step 5: Isolation and Purification Concentrate the reaction mixture in vacuo using a rotary evaporator.
-
Causality: This removes the solvent, residual SOCl2 , and volatile byproducts ( SO2 , HCl ), preventing hydrolysis upon atmospheric exposure[4]. Triturate the resulting crude solid with cold diethyl ether, filter, and dry under high vacuum.
-
Causality: The ester hydrochloride is highly insoluble in non-polar ether, whereas colored organic impurities and unreacted sulfites remain dissolved, yielding a high-purity white solid without the need for column chromatography[4].
Fig 2: Step-by-step experimental workflow for the esterification process.
Quantitative Data & Optimization Parameters
The steric hindrance imparted by the ortho-methyl group necessitates tailored reaction times depending on the steric bulk of the attacking alcohol. The table below summarizes the optimized quantitative parameters for various ester derivatives.
| Target Derivative | Alcohol Solvent | SOCl2 (Equivalents) | Temp Profile | Time (h) | Expected Yield (%) |
| Methyl Ester HCl | Anhydrous Methanol | 1.5 | 0 °C → 25 °C | 12 - 16 | 92 - 98 |
| Ethyl Ester HCl | Anhydrous Ethanol | 1.5 - 2.0 | 0 °C → 25 °C | 16 - 24 | 88 - 95 |
| Isopropyl Ester HCl | Anhydrous Isopropanol | 2.0 - 2.5 | 0 °C → 60 °C | 24 - 48 | 75 - 85 |
Note: The synthesis of the isopropyl ester requires elevated temperatures (reflux) and extended reaction times due to the compounded steric clash between the secondary alcohol and the ortho-tolyl moiety.
References
1.1 Title: Amino Acid Esterification Method Source: Scribd URL:
1.2 Title: Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides Source: PMC - NIH URL:
1.3 Title: JP4356292B2 - Method for producing amino acid ester hydrochloride Source: Google Patents URL:
1.4 Title: An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride Source: Benchchem URL:
1.5 Title: HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS Source: Farmacia Journal URL:
1.8 Title: [879500-49-9], MFCD06410551, Amino(2-methylphenyl)acetic acid hydrochloride Source: Combi-Blocks URL:
1.11 Title: Amino(2-methylphenyl)acetic acid | CAS#:129592-98-9 Source: Chemsrc URL:
Sources
- 1. [879500-49-9], MFCD06410551, Amino(2-methylphenyl)acetic acid hydrochloride [combi-blocks.com]
- 2. Amino(2-methylphenyl)acetic acid | CAS#:129592-98-9 | Chemsrc [chemsrc.com]
- 3. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. scribd.com [scribd.com]
- 7. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
Application Notes & Protocols: Streamlined Synthesis of Amino(2-methylphenyl)acetic Acid via the Strecker Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the synthesis of Amino(2-methylphenyl)acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its structural motif is a valuable building block in the design of novel therapeutics. The Strecker synthesis, a classic yet highly efficient multicomponent reaction, offers a straightforward and reliable pathway to this compound.[1][2]
Herein, we present a comprehensive protocol grounded in established chemical principles. This guide is designed to be self-validating, offering insights into the reaction mechanism, practical execution, troubleshooting, and methods for analytical confirmation.
The Strecker Synthesis: A Mechanistic Overview
The Strecker synthesis is a two-stage process that constructs an α-amino acid from an aldehyde, ammonia, and cyanide.[1][3][4] The reaction begins with the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid product.[5][6]
Part 1: α-Aminonitrile Formation The reaction is initiated by the condensation of the aldehyde (2-methylbenzaldehyde) with ammonia to form an imine. In practice, an ammonium salt like ammonium chloride is often used, which exists in equilibrium with ammonia.[5] The imine is then subjected to nucleophilic attack by a cyanide ion (from KCN or NaCN) at the imine carbon, yielding the stable α-aminonitrile intermediate.[3][7]
Part 2: Hydrolysis to the α-Amino Acid The nitrile group of the intermediate is hydrolyzed under strong acidic conditions. The nitrile nitrogen is protonated, making the carbon susceptible to attack by water. Subsequent tautomerization and elimination of ammonia lead to the formation of the carboxylic acid, yielding Amino(2-methylphenyl)acetic acid.[3][5]
Caption: Reaction mechanism for the Strecker synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of racemic Amino(2-methylphenyl)acetic acid. The classical Strecker synthesis produces a racemic mixture of α-amino acids.[3]
Materials and Reagents
| Reagent | CAS No. | Mol. Wt. | Quantity (10 mmol scale) | Molar Eq. |
| 2-Methylbenzaldehyde | 529-20-4 | 120.15 | 1.20 g (1.21 mL) | 1.0 |
| Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | 0.59 g | 1.1 |
| Potassium Cyanide (KCN) | 151-50-8 | 65.12 | 0.72 g | 1.1 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 20 mL | - |
| Water (H₂O) | 7732-18-5 | 18.02 | As needed | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~50 mL | - |
| Hydrochloric Acid (HCl, conc.) | 7647-01-0 | 36.46 | ~15 mL | - |
| Ammonium Hydroxide (NH₄OH) | 1336-21-6 | 35.04 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Safety Precaution: Potassium cyanide is highly toxic. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Prepare a quench solution of bleach or hydrogen peroxide for any cyanide-contaminated glassware.
Synthesis Workflow
Sources
- 1. chemistnotes.com [chemistnotes.com]
- 2. mdpi.com [mdpi.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of Amino(2-methylphenyl)acetic Acid Hydrochloride
Welcome to the comprehensive technical support guide for the synthesis of Amino(2-methylphenyl)acetic acid hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity. This guide is built on established chemical principles and field-proven insights to address the common challenges encountered during this synthesis.
Introduction
Amino(2-methylphenyl)acetic acid, also known as 2-amino-2-(o-tolyl)acetic acid, is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents challenges in achieving high yields and purity. This guide will focus on the most common synthetic routes, primarily the Strecker synthesis and the Bucherer-Bergs reaction, to provide a framework for troubleshooting and optimization.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific issues that may arise during the synthesis of Amino(2-methylphenyl)acetic acid hydrochloride, presented in a question-and-answer format to directly tackle experimental challenges.
Problem 1: Low Yield of the Crude Amino(2-methylphenyl)acetic Acid
Q1: My overall yield is significantly lower than expected after the initial synthesis and hydrolysis. What are the likely causes and how can I improve it?
A1: Low overall yield can stem from inefficiencies in either the formation of the α-aminonitrile intermediate (in the Strecker synthesis) or the hydantoin intermediate (in the Bucherer-Bergs synthesis), as well as incomplete hydrolysis.
Root Causes and Solutions for Strecker Synthesis:
-
Incomplete Imine Formation: The initial reaction between 2-methylbenzaldehyde and ammonia to form the imine is a critical equilibrium-driven step.
-
Solution: Ensure anhydrous conditions during imine formation, as water can hydrolyze the imine back to the aldehyde. The use of a desiccant like anhydrous magnesium sulfate can help drive the equilibrium towards the imine. A slight excess of the ammonia source, such as ammonium chloride, can also be beneficial.[1]
-
-
Competing Cyanohydrin Formation: A major side reaction is the direct nucleophilic attack of the cyanide ion on the carbonyl carbon of 2-methylbenzaldehyde, forming 2-hydroxy-2-(2-methylphenyl)acetonitrile (a cyanohydrin). This byproduct competes directly with the desired reaction pathway.
-
Solution 1: Order of Reagent Addition: Pre-forming the imine before introducing the cyanide source can significantly minimize cyanohydrin formation. Allow the aldehyde and ammonia source to react for a period before adding the cyanide.
-
Solution 2: Temperature Control: Lowering the reaction temperature (e.g., to 0-10 °C) during the cyanide addition can disfavor the formation of the cyanohydrin.
-
-
Incomplete Hydrolysis of the α-Aminonitrile: The conversion of the intermediate, 2-amino-2-(2-methylphenyl)acetonitrile, to the final amino acid may be incomplete.
-
Solution: Ensure sufficiently strong acidic conditions for hydrolysis. Concentrated hydrochloric acid is commonly used.[2][3] Increasing the reaction time and/or temperature during the hydrolysis step can also drive the reaction to completion. Monitoring the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended.
-
Root Causes and Solutions for Bucherer-Bergs Synthesis:
-
Suboptimal Reaction Conditions for Hydantoin Formation: The formation of the 5-(o-tolyl)hydantoin intermediate is sensitive to reaction parameters.
-
Solution: This multicomponent reaction is typically heated in aqueous ethanol at 60-70°C.[4] Ensure the reagents, potassium or sodium cyanide and ammonium carbonate, are of good quality and used in the correct stoichiometry.
-
-
Incomplete Hydrolysis of the Hydantoin: The hydantoin ring is stable and requires vigorous conditions for cleavage.
-
Solution: Hydrolysis is typically achieved by heating with a strong base, such as sodium hydroxide, followed by acidification. Ensure a sufficient excess of base and adequate heating time to drive the ring-opening to completion.
-
Problem 2: Presence of Significant Impurities in the Final Product
Q2: My final product, Amino(2-methylphenyl)acetic acid hydrochloride, shows significant impurities by NMR and HPLC. What are these impurities and how can I remove them?
A2: The most common impurities are the hydrolyzed cyanohydrin byproduct and the unhydrolyzed α-aminonitrile or hydantoin intermediate.
-
Impurity: 2-Hydroxy-2-(2-methylphenyl)acetic acid: This α-hydroxy acid is the result of the hydrolysis of the cyanohydrin byproduct formed during the Strecker synthesis.
-
Purification Strategy 1: Purification of the Intermediate: It is often easier to separate the α-aminonitrile from the cyanohydrin before hydrolysis. This can be achieved by recrystallization or column chromatography of the crude intermediate.
-
Purification Strategy 2: pH-based Extraction: The amino acid and the α-hydroxy acid have different isoelectric points. This difference can be exploited for separation by carefully adjusting the pH of an aqueous solution and performing extractions with an organic solvent.
-
-
Impurity: Unhydrolyzed 2-Amino-2-(2-methylphenyl)acetonitrile or 5-(o-tolyl)hydantoin: The presence of these intermediates indicates incomplete hydrolysis.
-
Solution: Re-subject the impure product to the hydrolysis conditions (e.g., refluxing in concentrated HCl) to drive the reaction to completion.
-
-
Purification of the Final Hydrochloride Salt:
-
Recrystallization: The hydrochloride salt can be purified by recrystallization.[5] A common solvent system is an alcohol-water or acetone-water mixture. The crude hydrochloride salt is dissolved in a minimal amount of the hot solvent mixture, and the solution is allowed to cool slowly to induce crystallization, leaving impurities in the mother liquor.[5][6][7]
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better, Strecker or Bucherer-Bergs?
A1: Both the Strecker and Bucherer-Bergs syntheses are viable routes. The Strecker synthesis is often a more direct route to the α-amino acid. The Bucherer-Bergs reaction proceeds through a stable, often crystalline, hydantoin intermediate, which can be easier to purify before the final hydrolysis step. The choice may depend on the available starting materials, equipment, and the desired scale of the reaction.
Q2: How can I monitor the progress of the hydrolysis step?
A2: The disappearance of the starting material (α-aminonitrile or hydantoin) and the appearance of the amino acid product can be monitored by TLC or HPLC. For TLC, a polar solvent system is typically required to move the amino acid from the baseline. Staining with ninhydrin can be used to visualize the amino acid.
Q3: What is the importance of the isoelectric point (pI) in purification?
A3: The isoelectric point (pI) is the pH at which an amino acid has no net electrical charge.[8][9][10] At its pI, an amino acid's solubility in water is at a minimum.[11] This property is crucial for purification. By adjusting the pH of the aqueous solution to the pI of Amino(2-methylphenyl)acetic acid, the free amino acid can be precipitated, leaving more soluble impurities in the solution. While the specific pI for this molecule is not widely reported, for simple amino acids with non-ionizable side chains, it is the average of the pKa of the carboxylic acid group (around 2) and the pKa of the amino group (around 9-10), placing the pI in the range of 5.5-6.5.[10]
Q4: How do I form the final hydrochloride salt?
A4: After hydrolysis with hydrochloric acid, the product is already in the form of the hydrochloride salt. If the free amino acid is isolated by precipitation at its isoelectric point, it can be converted to the hydrochloride salt by dissolving or suspending it in a suitable solvent (like diethyl ether or isopropanol) and adding a solution of HCl in that solvent. The hydrochloride salt will then precipitate.
Experimental Protocols
The following are generalized protocols based on the Strecker synthesis. Researchers should optimize these conditions for their specific laboratory setup.
Protocol 1: Two-Step Strecker Synthesis of Amino(2-methylphenyl)acetic Acid Hydrochloride
Step 1: Synthesis of 2-Amino-2-(2-methylphenyl)acetonitrile
-
Materials:
-
2-Methylbenzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol
-
Water
-
Diethyl ether
-
-
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of 2-methylbenzaldehyde (1.0 equivalent) in methanol to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
In a separate flask, prepare a solution of sodium cyanide (1.1 equivalents) in a minimal amount of cold water.
-
Slowly add the sodium cyanide solution to the reaction mixture while maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
-
Step 2: Hydrolysis to Amino(2-methylphenyl)acetic Acid Hydrochloride
-
Materials:
-
Crude 2-Amino-2-(2-methylphenyl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Water
-
-
Procedure:
-
Caution: This step should be performed in a well-ventilated fume hood as some hydrogen cyanide may be liberated.[2]
-
In a round-bottom flask equipped with a reflux condenser, add the crude 2-amino-2-(2-methylphenyl)acetonitrile.
-
Slowly add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrochloride salt.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
For further purification, recrystallize the crude product from an acetone-water mixture. Dissolve the solid in a minimal amount of the hot solvent mixture and allow it to cool slowly.
-
Collect the purified crystals by vacuum filtration and dry under vacuum.
-
Data Summary
The following table provides a general overview of the reagents and expected outcomes for the Strecker synthesis. Yields are highly dependent on reaction scale and optimization.
| Step | Starting Material | Key Reagents | Intermediate/Product | Typical Yield (%) |
| 1 | 2-Methylbenzaldehyde | NH₄Cl, NaCN | 2-Amino-2-(2-methylphenyl)acetonitrile | 70-85 |
| 2 | 2-Amino-2-(2-methylphenyl)acetonitrile | Conc. HCl | Amino(2-methylphenyl)acetic acid hydrochloride | 75-90 (from nitrile) |
Visualizations
Strecker Synthesis Workflow
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]
-
Bucherer–Bergs reaction. (2023, December 28). In Wikipedia. [Link]
- Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 486-488). Cambridge University Press.
-
dl-PHENYLGLYCINE. Organic Syntheses, 2, 49. [Link]
-
Bucherer–Bergs Multicomponent Synthesis of Hydantoins. (2021, July 28). MDPI Encyclopedia. [Link]
- Recrystallization. (n.d.). Retrieved March 7, 2026, from a university chemistry department website.
-
Ashenhurst, J. (2023, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Application Notes and Protocols for the Strecker Synthesis of Racemic 2-amino-2-(4-hydroxyphenyl)acetic Acid. (2025). BenchChem.
-
Strecker amino acid synthesis. (2024, February 16). In Wikipedia. [Link]
-
Strecker Synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.).
-
Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]
- recrystallization solvents for purifying 2-amino-thiazole-5-carboxylic-acid deriv
- Toriba, A., et al. (2001). Effect of acetonitrile in the hydrolysis reaction at room temperature...
- Some Condensation Reactions of Arylalkylnitriles. (n.d.). Lehigh Preserve.
- Exp.2 Determination of isoelectric point. (n.d.).
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
-
Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]
-
Sourav Sir's Classes. (2022, February 12). How To Calculate The Isoelectric Point of Amino Acids [Video]. YouTube. [Link]
- Preparation of 2-Amino-2-(pyridin-3-yl)
- How to determine the Isoelectric point of amino acids with basic and acid side chains. (2018, September 4). Quora.
- Isoelectric Point of Amino Acids: Calculation and Applications. (n.d.).
- Process for purifying long chain amino acids. (2020).
- Process for isolating and purifying amino acids. (1990).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. benchchem.com [benchchem.com]
- 8. bclab.thu.edu.tw [bclab.thu.edu.tw]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing the Solubility of Amino(2-methylphenyl)acetic acid HCl in DMF and DMSO
Prepared by: Senior Application Scientist, Formulations Division
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the solubilization of Amino(2-methylphenyl)acetic acid HCl. We will address common issues through a troubleshooting-oriented question-and-answer format, explaining the scientific principles behind each recommendation to ensure reproducible success in your experiments.
Understanding the Challenge: The Physicochemical Landscape
Amino(2-methylphenyl)acetic acid HCl is an amphoteric molecule, possessing both acidic (carboxylic acid) and basic (amino) functional groups.[1][2] The hydrochloride salt form is specifically utilized to enhance the polarity and, consequently, the solubility in polar solvents.[3][4] However, the presence of the nonpolar 2-methylphenyl group introduces a significant hydrophobic character, creating a delicate solubility balance.[1]
The chosen solvents, Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), are powerful, polar aprotic solvents capable of dissolving a wide array of compounds.[5][6] Understanding their properties is key to troubleshooting.
| Compound/Solvent | Key Physicochemical Properties | Role in Solubility |
| Amino(2-methylphenyl)acetic acid HCl | Contains a polar amino acid hydrochloride head and a nonpolar tolyl group. Molecular Weight: ~165.19 g/mol (free base).[7] | The HCl salt enhances polarity for dissolution in polar solvents, while the aromatic ring contributes to potential solubility issues. |
| DMSO (Dimethyl Sulfoxide) | Highly polar, aprotic, and hygroscopic (readily absorbs water from the atmosphere).[8][9][10] | Excellent solvent for both polar and nonpolar compounds.[11] Its hygroscopic nature is a critical failure point; absorbed water can drastically reduce solubility.[9] |
| DMF (N,N-Dimethylformamide) | Polar, aprotic solvent. | A strong solvent, but its use is becoming restricted in regions like the European Union due to reproductive health hazards.[12] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common problems encountered during the solubilization process.
Q1: I'm starting my experiment. What is the standard, first-pass protocol for dissolving Amino(2-methylphenyl)acetic acid HCl?
A1: Always begin with a standard room temperature protocol to establish a baseline. The goal is to achieve a clear, homogenous solution without resorting to more aggressive methods unless necessary.
Start by adding the calculated volume of high-purity, anhydrous DMSO or DMF to your pre-weighed compound.[9] Agitate the vial by vortexing vigorously for 1-2 minutes.[8] After vortexing, allow the vial to sit for several minutes and then visually inspect it against a light source for any undissolved particulates. If the solution is perfectly clear, you may proceed. If not, move to the enhanced protocol described in Q2.
Q2: My compound isn't fully dissolving at room temperature. What are the immediate next steps to take?
A2: This is the most common issue and is typically resolved with mechanical and thermal energy. The primary cause is often insufficient energy to overcome the compound's crystal lattice energy.
-
Confirm Solvent Quality: Before proceeding, ensure you are using a fresh, sealed bottle of anhydrous, high-purity solvent, especially for DMSO.[8][9] DMSO that has been opened multiple times can absorb atmospheric moisture, which significantly reduces its solvating power and can cause precipitation.[9][10]
-
Apply Sonication: Place the sealed vial in a water bath sonicator for 10-15 minutes.[8] The high-frequency sound waves create micro-cavitation bubbles that collapse near the solid particles, providing intense localized energy to break them apart and enhance dissolution.[10]
-
Introduce Gentle Heat: If sonication alone is insufficient, warm the solution in a water bath set between 37°C and 60°C for 5-10 minutes.[8] This increases the kinetic energy of both the solvent and solute molecules, promoting more frequent and energetic collisions that favor dissolution.[13] Intermittently vortex the vial during heating.
After these steps, let the solution cool to room temperature and visually inspect again. For most applications, this enhanced protocol will be sufficient.
Q3: I've tried sonication and gentle heating, but some particulates remain or the solution is hazy. What advanced options do I have?
A3: If enhanced methods fail, it suggests that you are near or have exceeded the compound's saturation limit in that specific solvent. The next step involves altering the solvent system itself.
Consider the use of a co-solvent. The principle of co-solvency is to modify the polarity of the primary solvent to better match the solute's complex character.[14][15] For Amino(2-methylphenyl)acetic acid HCl, which has both polar and nonpolar regions, a small amount of a less polar co-solvent might be effective. However, a more common strategy when preparing stock for aqueous dilution is to use a co-solvent like PEG400 or ethanol in small percentages, though this must be validated for your specific application.
Before attempting this, it is often more practical to reconsider your target concentration. Preparing a more dilute, fully solubilized stock solution is generally preferable to working with a partially dissolved, heterogeneous mixture.
Q4: My DMSO stock solution was perfectly clear, but after storing it at -20°C, I see crystals. What happened?
A4: This is a classic case of precipitation upon cooling. A solution prepared using heat may be supersaturated at room temperature and will certainly be supersaturated at lower storage temperatures.
-
Cause: The solubility of most solid compounds decreases as the temperature drops.[13] Storing the solution at a lower temperature than when it was prepared can cause the compound to crystallize out of the solution.[9]
-
Solution: You can gently re-warm and sonicate the vial to redissolve the compound before use.
-
Best Practice: To avoid this issue and prevent degradation from repeated freeze-thaw cycles, aliquot the freshly made stock solution into single-use vials before the initial freezing.[14][16] This ensures you are always working with a properly dissolved sample.
Q5: When I dilute my concentrated DMSO stock into my aqueous buffer (or cell culture media), a white precipitate instantly forms. How do I stop this?
A5: This phenomenon is known as "solvent shock" or "salting out." It occurs when a compound dissolved in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[8]
To prevent this, you must ease the transition from the organic to the aqueous phase:
-
Method 1 (Recommended): Perform an intermediate dilution step. First, dilute your concentrated DMSO stock to a lower concentration using DMSO. Then, add this intermediate stock to your aqueous buffer.
-
Method 2: Add the concentrated DMSO stock to the aqueous buffer very slowly, drop-by-drop, while vigorously vortexing or stirring the buffer.[8] This helps to rapidly disperse the compound before it has a chance to aggregate and precipitate.
For cell-based assays, ensure the final concentration of DMSO is non-toxic, typically below 0.5%.[9][16]
Visual Workflow Guides
Troubleshooting Dissolution Issues
Caption: Troubleshooting workflow for dissolving Amino(2-methylphenyl)acetic acid HCl.
Standard Protocol for Preparing Stock Solutions
Caption: Step-by-step workflow for preparing and storing stock solutions.
Detailed Experimental Protocols
Protocol 1: Standard Dissolution at Room Temperature
-
Preparation: Allow the vial of Amino(2-methylphenyl)acetic acid HCl and a new, sealed bottle of anhydrous, high-purity DMSO or DMF to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of solvent to the vial containing the compound to achieve the desired stock concentration.
-
Agitation: Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates. If dissolution is incomplete, proceed to Protocol 2.
Protocol 2: Enhanced Dissolution using Sonication and Gentle Heating
-
Initial Steps: Follow steps 1-3 from Protocol 1.
-
Sonication: Place the tightly capped vial into a water bath sonicator. Sonicate for 10-15 minutes.[8] Visually inspect the solution.
-
Gentle Heating (If Necessary): If particulates remain, place the vial in a 37°C to 60°C water bath for 5-10 minutes.[8] Remove the vial and vortex for 30 seconds every 2-3 minutes. Caution: Do not overheat, as this could potentially degrade the compound.
-
Final Inspection: Allow the solution to cool completely to room temperature. Visually inspect against a light source to confirm that the solution is clear and that the compound does not precipitate upon cooling.
-
Storage: For long-term storage, it is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[14][16]
References
-
Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Pawar, P., D'Mello, S. R., & Lale, S. V. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 1(1), 1-8. [Link]
-
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 1(11), 1-10. [Link]
-
Dattatraya, S., Shinde, G., & Gharge, V. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. International Journal of Creative Research and Studies, 6(12), 1-10. [Link]
-
Sharma, D., Saini, S., & Rana, A. S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-111. [Link]
-
Patel, P. R., & Patel, M. M. (2024). Methods to boost solubility. International Journal of Scientific Development and Research, 9(1), 404-413. [Link]
-
ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?[Link]
-
Rai, P., & Tanwar, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 239-253. [Link]
-
Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140. [Link]
-
Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (2014). Solubilities Studies of Basic Amino Acids. ResearchGate. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
-
ResearchGate. (2023). Solubility of amino acid (AA) derivatives in DMF, neat green solvents...[Link]
-
Kelly, G., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
Chemsrc. (n.d.). Amino(2-methylphenyl)acetic acid | CAS#:129592-98-9. [Link]
-
PubChem. (n.d.). 2-Amino-2-(2-methylphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Which acids can I use that are insoluble in DMF and in most of the polar aprotic solvents?[Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ziath.com [ziath.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overview of Common Solubility Factors | AAT Bioquest [aatbio.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. wjbphs.com [wjbphs.com]
- 16. medchemexpress.cn [medchemexpress.cn]
Purification techniques for removing impurities from 2-methylphenylglycine HCl
Technical Support Center: Purification & Troubleshooting for 2-Methylphenylglycine HCl
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of phenylglycine derivatives. 2-Methylphenylglycine HCl (also known as o-tolylglycine hydrochloride) presents unique challenges due to its zwitterionic nature and the high aqueous solubility of its hydrochloride salt.
This guide bypasses generic advice, providing field-proven, self-validating protocols grounded in thermodynamic and mechanistic causality. By understanding the phase behavior of amino acid systems, you can eliminate impurities without sacrificing yield.
Part 1: Mechanistic Principles of Purification
Directly recrystallizing crude 2-methylphenylglycine HCl from water is a common mistake. Because both the target molecule and typical inorganic impurities (like NaCl or NH₄Cl) are highly soluble in aqueous acidic conditions, direct crystallization leads to poor recovery and high salt retention.
Instead, the optimal approach relies on a two-phase system: Isoelectric Precipitation followed by Anhydrous Hydrochloride Formation .
-
The Causality of Isoelectric Precipitation: Amino acids possess both an amine and a carboxylic acid group. By adjusting the pH to the molecule's isoelectric point (pI ~ 5.5–6.0), the molecule converts entirely into a net-neutral zwitterion. This form has the lowest possible thermodynamic solubility in water, forcing it to crystallize out of solution while inorganic salts remain dissolved[1].
-
The Causality of Anhydrous Salt Formation: Re-acidifying the purified zwitterion in water requires subsequent thermal evaporation, which risks hydrolytic degradation. By suspending the free amino acid in a non-polar solvent (like toluene) and introducing dry HCl gas, the newly formed hydrochloride salt precipitates immediately because it is insoluble in non-polar environments[2]. This creates a self-validating system: the appearance of a white precipitate visually confirms the reaction's progress and completion.
Workflow for isoelectric purification and anhydrous re-salting of 2-methylphenylglycine HCl.
Part 2: Step-by-Step Experimental Methodology
Phase 1: Isoelectric Precipitation (Desalting & Depolymerization)
-
Aqueous Dissolution: Dissolve the crude 2-methylphenylglycine HCl in deionized water (approx. 10 mL/g) at 40 °C.
-
Decolorization: Add activated carbon (5% w/w). Mechanistic note: The porous structure of activated carbon traps high-molecular-weight conjugated polymers responsible for yellow/brown discoloration. Stir for 30 minutes, then filter through a Celite pad to obtain a clear filtrate.
-
Isoelectric Crystallization: Under continuous stirring, slowly add 2M NaOH dropwise. Monitor the pH continuously. As the pH approaches the isoelectric point (pI ~ 5.8), the solution will become cloudy as the zwitterion precipitates[1].
-
Filtration and Washing: Cool the suspension to 5 °C for 2 hours to maximize yield. Filter the precipitate under vacuum. Wash the filter cake sequentially with ice-cold water (to remove residual inorganic salts) and cold ethanol (to remove lipophilic organic impurities)[3]. Dry the free amino acid under vacuum.
Phase 2: Anhydrous Hydrochloride Formation
-
Non-Aqueous Suspension: Suspend the purified, dry 2-methylphenylglycine in an inert, non-chlorinated solvent such as toluene or p-xylene (approx. 8 mL/g)[4].
-
Anhydrous Acidification: Bubble dry hydrochloric acid (HCl) gas into the suspension at 20–25 °C for 1–2 hours. Mechanistic note: The non-polar solvent prevents the dissolution of the HCl salt. As the free amine reacts with the dry HCl gas, the resulting 2-methylphenylglycine HCl precipitates instantly, driving the equilibrium to completion without thermal stress[2].
-
Isolation: Filter the resulting white crystalline product, wash with fresh toluene to remove any unreacted starting materials, and dry under high vacuum at 40 °C.
Part 3: Quantitative Impurity Profiling
To ensure your purification is successful, benchmark your analytical results against the targeted parameters in the table below.
| Impurity Class | Analytical Detection | Typical Crude Concentration | Target Pure Concentration | Primary Removal Mechanism |
| Inorganic Salts (e.g., NaCl, NH₄Cl) | Conductivity / Ash Content | 5.0% – 15.0% | < 0.1% | Isoelectric Precipitation |
| Unreacted Organics (o-Tolualdehyde) | HPLC-UV (254 nm) | 1.0% – 3.0% | < 0.1% | Non-polar Solvent Wash |
| Polymeric Degradants | UV-Vis Absorbance (400 nm) | Variable | < 0.05 AU | Activated Carbon Adsorption |
| Enantiomeric Impurities | Chiral HPLC | ~50% (Racemic) | < 0.5% (ee > 99%) | Diastereomeric Resolution |
Part 4: Troubleshooting & FAQs
Troubleshooting logic tree for identifying and resolving impurities in 2-methylphenylglycine HCl.
Q1: Why is my final product discolored (yellow/brown), and how do I remove these impurities? A1: Discoloration usually stems from the oxidative degradation of the o-tolyl group or trace transition metal complexes formed during synthesis. Ensure you are using activated carbon during the aqueous dissolution phase. If the issue persists, perform the aqueous dissolution under an inert nitrogen atmosphere to prevent further oxidation before crystallization.
Q2: I am seeing a high level of inorganic salt impurities (e.g., NaCl) in my final product. How do I eliminate them? A2: This occurs when researchers attempt to crystallize the hydrochloride salt directly from an aqueous solution. Because you are operating within the liquid–solid domain of the amino acid/HCl phase diagram[5], the salts co-precipitate as the water evaporates. You must use the Isoelectric Precipitation Method described above. By neutralizing to the pI, the zwitterion crashes out while the NaCl remains highly soluble in the mother liquor.
Q3: Can I use aqueous HCl to re-form the salt instead of dry HCl gas? A3: It is highly discouraged. Adding aqueous HCl to the free amino acid will dissolve it, forcing you to use rotary evaporation to recover the solid. Heating amino acids in aqueous acidic conditions promotes hydrolytic degradation and racemization. Suspending the free amine in toluene and using dry HCl gas guarantees immediate precipitation of the pure salt without thermal stress[4].
Q4: How do I resolve enantiomeric impurities if my synthesis yielded a racemic mixture? A4: The protocols above purify chemical impurities, not chiral ones. To isolate a specific enantiomer (e.g., L-2-methylphenylglycine), you must perform diastereomeric salt resolution prior to the final HCl salt formation. React the racemic free amino acid with a chiral resolving agent like (+)-10-camphorsulfonic acid in a solvent like ethanol, crystallize the desired diastereomer, and then proceed to the anhydrous HCl gas step.
References
-
Development of Amino Acid Crystallization Processes: l-Glutamic Acid Source: acs.org URL: 1
-
Process for the preparation of D-(-)-phenylglycine chloride hydrochloride Source: google.com (Patents) URL: 2
-
NL9300422A - Process for the preparation of D - (-) - phenylglycine chloride hydrochloride Source: google.com (Patents) URL: 4
-
On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals Source: ru.nl (Radboud Repository) URL: 5
-
JPS5939857A - Crystallization of amino acid Source: google.com (Patents) URL: 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US5504250A - Process for the preparation of D-(-)-phenylglycine chloride hydrochloride - Google Patents [patents.google.com]
- 3. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]
- 4. NL9300422A - Process for the preparation of D - (-) - phenylglycine chloride hydrochloride. - Google Patents [patents.google.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Purification & Troubleshooting for Amino(2-methylphenyl)acetic acid Hydrochloride
Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with Amino(2-methylphenyl)acetic acid hydrochloride (also known as 2-methylphenylglycine hydrochloride, CAS: 879500-49-9). Below, you will find a deep dive into the mechanistic rationale for solvent selection, standardized recrystallization protocols, and an advanced troubleshooting FAQ to resolve common crystallization failures.
Mechanistic Overview: The Causality of Solvent Selection
Amino(2-methylphenyl)acetic acid is a synthetic, unnatural amino acid derivative. In its free base form, it exists as a zwitterion, characterized by strong intermolecular ionic lattices that render it poorly soluble in most organic solvents. However, when protonated to form the hydrochloride salt , the zwitterionic lattice is disrupted. This protonation significantly enhances its solubility in polar protic solvents (like water and short-chain alcohols) while rendering it completely insoluble in non-polar media 1[1].
Because the solubility curve of amino acid hydrochlorides in water is often too flat (remaining highly soluble even at 0 °C) 2[2], standard thermal recrystallization (using a single solvent) is highly inefficient. Instead, the self-validating standard for this class of compounds is a Solvent/Anti-Solvent Recrystallization system 3[3]. By dissolving the salt in a minimal amount of a polar protic solvent and titrating in a non-polar aprotic anti-solvent, you rapidly decrease the dielectric constant of the medium, forcing the hydrochloride salt to nucleate and crystallize while leaving organic impurities in the mother liquor.
Solvent Selection Matrix
The table below summarizes the quantitative properties and mechanistic roles of the solvents most commonly utilized in this workflow.
| Solvent | Role in Protocol | Boiling Point (°C) | Polarity Index | Solubility of Amino Acid HCl | Causality / Rationale |
| Methanol (MeOH) | Primary Solvent | 64.7 | 5.1 | High (Hot & Cold) | Strong hydrogen bonding rapidly solvates the ionic lattice. Requires a high volume of anti-solvent to force precipitation. |
| Absolute Ethanol (EtOH) | Primary Solvent | 78.3 | 5.2 | High (Hot), Moderate (Cold) | Optimal primary solvent. Slightly less polar than MeOH, offering a steeper solubility curve upon cooling and higher recovery yields. |
| Diethyl Ether | Anti-Solvent | 34.6 | 2.8 | Insoluble | Non-polar. Rapidly decreases the mixture's dielectric constant, forcing immediate precipitation of the highly polar HCl salt 3[3]. |
| Ethyl Acetate (EtOAc) | Anti-Solvent | 77.1 | 4.4 | Insoluble | Mildly polar aprotic. Provides a slower, more controlled crystallization phase than ether, reducing the risk of "oiling out." |
| Water | Primary Solvent | 100.0 | 10.2 | Very High | Not recommended. The solubility curve is too flat. Recovery requires complete solvent evaporation or lyophilization 2[2]. |
Standard Operating Procedure (SOP): Solvent/Anti-Solvent Recrystallization
This methodology leverages an Ethanol/Diethyl Ether system, which is the gold standard for isolating highly pure α-amino acid hydrochloride salts 3[3] 4[4].
Step 1: Primary Dissolution Weigh the crude Amino(2-methylphenyl)acetic acid hydrochloride and transfer it to a clean, dry round-bottom flask equipped with a magnetic stir bar. Place the flask in a water bath set to 50 °C. Add warm absolute ethanol dropwise while stirring vigorously. Critical Control Point: Stop adding ethanol the exact moment the solid completely dissolves. Excess primary solvent will exponentially decrease your final yield.
Step 2: Hot Filtration (Optional but Recommended) If the solution is cloudy due to insoluble inorganic salts or polymerized byproducts, perform a rapid hot filtration through a pre-warmed Buchner funnel or a syringe filter into a pre-warmed receiving flask.
Step 3: Anti-Solvent Titration Remove the flask from the heat source. While maintaining gentle stirring, begin adding anhydrous diethyl ether dropwise. You must add the ether slowly to prevent local supersaturation. Continue the addition until the solution becomes faintly opalescent (the "cloud point"). This indicates that the solution has reached the metastable zone where nucleation begins.
Step 4: Controlled Crystallization Cease the addition of ether immediately upon reaching the cloud point. Remove the stir bar and allow the flask to cool ambiently to room temperature undisturbed. Once at room temperature, transfer the flask to a 4 °C refrigerator for 4 to 6 hours to drive the equilibrium toward maximum precipitation 3[3].
Step 5: Isolation and Drying Collect the white crystalline solid via vacuum filtration. Wash the filter cake with a small volume of ice-cold anhydrous diethyl ether to displace any residual mother liquor containing trapped impurities. Transfer the crystals to a vacuum desiccator and dry under high vacuum (<1 mbar) for 12 hours to remove trace solvents.
Troubleshooting Guide & FAQs
Q: My product is "oiling out" (forming a viscous biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the impure solid is lower than the temperature at which it phase-separates from the solvent system. It is usually caused by adding the anti-solvent too rapidly, which shocks the system and bypasses the crystalline nucleation phase. Corrective Action: Reheat the mixture gently until the oil completely redissolves into a single clear phase. Allow it to cool much more slowly. If it oils out again, add a few drops of ethanol to decrease the saturation level, or introduce a seed crystal of pure Amino(2-methylphenyl)acetic acid hydrochloride to provide a structured nucleation site.
Q: The yield after recrystallization is extremely low (<30%). What went wrong? A: The most common cause of low yield in a solvent/anti-solvent system is the over-addition of the primary solvent (ethanol/methanol) during the initial dissolution step. Because the hydrochloride salt is highly soluble in polar media, excess alcohol requires an impractically large volume of ether to force precipitation. Corrective Action: Evaporate the mother liquor under reduced pressure to concentrate the solution, then repeat the ether titration. In future runs, strictly minimize the volume of hot ethanol used.
Q: Why is my recrystallized product slightly colored (yellow/brown)? A: Trace oxidation products or residual transition metals from prior synthetic steps can co-crystallize within the lattice. Corrective Action: Add 5-10% (w/w) activated charcoal (Norit) during the hot dissolution step. Boil gently for 5 minutes, then perform a hot filtration through a tight pad of Celite before proceeding to the anti-solvent addition.
Q: Can I just use water to recrystallize this compound? A: It is highly discouraged. While the hydrochloride salt is extremely soluble in water, recovering it is difficult. The solubility curve in water does not drop sharply enough at low temperatures, meaning a significant portion of your product will remain dissolved even at 0 °C 2[2]. Recovery from water usually requires complete solvent evaporation, which defeats the purpose of recrystallization by precipitating the impurities alongside the product.
Recrystallization Decision & Troubleshooting Workflow
Workflow and troubleshooting decision tree for the solvent/anti-solvent recrystallization of amino acid hydrochlorides.
References
-
"On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals" - Radboud Repository.[Link]
-
"Synthesis, characterization and pharmacological evaluation of amide prodrugs of Flurbiprofen" - SciELO.[Link]
-
"Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids" - PubMed Central (PMC).[Link]
Sources
Technical Support Center: Managing Hygroscopicity in Amino Acid Hydrochloride Salts
Welcome to the Advanced Applications Support Center. As drug development professionals and formulation scientists, you frequently encounter the physical and chemical instabilities associated with amino acid hydrochloride (HCl) salts. While salt formation improves aqueous solubility, it fundamentally alters the thermodynamic interaction between the crystal lattice and atmospheric moisture.
This guide provides an authoritative, mechanistic approach to diagnosing, troubleshooting, and validating storage solutions for hygroscopic amino acid salts.
Part 1: The Mechanistic Core (FAQs)
Q: Why are amino acid hydrochloride salts inherently more hygroscopic than their free base forms? A: The hygroscopicity of a pharmaceutical salt is governed by the hydration energy of its constituent ions and the packing efficiency of its crystal lattice. Free amino acids (like L-arginine or L-proline) often coordinate their polar groups tightly within the crystal lattice, making them unavailable to interact with atmospheric water molecules[1]. However, when converted to a hydrochloride salt, the protonated amino group (–NH₃⁺) and the chloride counterion (Cl⁻) are introduced. The chloride ion has a high hydration energy, and under acidic or zwitterionic conditions, it is strongly attracted to the positively charged surface layer of the crystal[2]. This creates a highly polar surface that acts as a thermodynamic sink for water vapor, drastically lowering the activation energy required for water condensation.
Q: What is the mechanism behind "salt disproportionation" during storage, and why does it ruin formulations? A: Salt disproportionation is the moisture-induced reversion of a pharmaceutical salt back to its free base (or acid) form[3]. When an amino acid HCl salt absorbs moisture beyond its Critical Relative Humidity (CRH), a microscopic layer of saturated solution forms on the crystal surface. This surface dissolution can induce a microenvironmental pH shift. If this local pH exceeds the pKa of the protonated amino group, the salt dissociates. Because the free base is typically much less soluble than the salt, it precipitates out of the micro-solution, liberating HCl gas or liquid acid into the formulation matrix. This not only destroys the solubility profile of the API but can also cross-react with excipients.
Mechanism of moisture-induced salt disproportionation in amino acid hydrochlorides.
Part 2: Diagnostic Troubleshooting Guide
Issue 1: Rapid Deliquescence During Weighing and Handling
Symptom: The powder becomes sticky, clumps, or visibly turns into a liquid paste within minutes of exposure to ambient laboratory air. Causality: The ambient Relative Humidity (RH) exceeds the deliquescence point (RH₀) of the specific amino acid salt. For example, L-cysteine dihydrochloride is highly prone to rapid deliquescence[1]. Corrective Action:
-
Environmental Control: Handle the material exclusively in a glovebox or isolator purged with dry nitrogen (maintaining <15% RH).
-
Rapid Weighing Protocol: If an isolator is unavailable, use a closed-door analytical balance with an internal desiccant cartridge. Pre-weigh closed vials, add the salt rapidly, cap immediately, and calculate mass by difference.
Issue 2: Caking and Phase Transitions During Long-Term Storage
Symptom: The bulk powder forms hard cakes over months of storage, and dissolution testing reveals altered kinetics. Causality: Fluctuations in storage temperature and humidity cause the material to cycle above and below its CRH. This repeated sorption/desorption triggers crystal form changes. For instance, L-lysine hydrochloride is known to undergo distinct crystal phase transitions upon moisture uptake[1]. Corrective Action:
-
Packaging: Utilize high-density polyethylene (HDPE) bottles sealed with induction liners.
-
Desiccant Matching: Co-package with molecular sieve desiccants rather than silica gel. Silica gel releases moisture at higher temperatures, whereas molecular sieves trap water irreversibly within their pores, preventing RH cycling during thermal excursions.
Part 3: Experimental Validation Protocols
To establish a robust storage strategy, you must empirically determine the hygroscopic profile of your specific amino acid salt. Do not rely solely on literature values, as residual solvents or amorphous content from your specific crystallization process will alter the CRH[3].
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling
DVS is the gold standard for quantifying moisture sorption kinetics and determining the exact CRH of a pharmaceutical salt[4].
Step-by-Step Methodology:
-
Sample Preparation: Load 15 ± 5 mg of the anhydrous amino acid HCl salt onto the quartz DVS sample pan.
-
Baseline Equilibration (0% RH): Subject the sample to 0% RH at 25°C using dry nitrogen carrier gas until the mass change is <0.002% per minute. Causality: Establishing a true dry mass is critical; any residual moisture skews the mass-change percentage, leading to false CRH calculations.
-
Sorption Cycle: Increase the humidity from 0% to 90% RH in 10% increments. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002%/min).
-
Desorption Cycle: Decrease the humidity from 90% back to 0% RH in 10% decrements.
-
Data Analysis: Plot the mass change versus RH. A sharp exponential upward curve indicates deliquescence. A gap (hysteresis) between the sorption and desorption curves indicates bulk absorption or hydrate formation rather than simple surface adsorption.
-
Self-Validation Check: Run an empty reference pan alongside the sample. If the reference pan shows a mass drift >0.01% during the cycle, the microbalance is experiencing static interference or requires recalibration; the sample data must be discarded.
Step-by-step Dynamic Vapor Sorption (DVS) experimental workflow.
Protocol 2: X-Ray Powder Diffraction (XRPD) for Phase Monitoring
To confirm if moisture uptake has caused a permanent crystal form change (polymorphic transition or hydrate formation)[1].
Step-by-Step Methodology:
-
Pre-Exposure Scan: Analyze the dry powder using Cu Kα radiation (2θ range: 2° to 40°).
-
Controlled Exposure: Store the sample in a desiccator saturated with a specific salt solution (e.g., NaCl for ~75% RH) for 48 hours.
-
Post-Exposure Scan: Re-analyze the sample under identical XRPD parameters.
-
Self-Validation Check: Include a highly stable, non-hygroscopic reference standard (e.g., alpha-alumina powder) mixed into the sample holder. If the reference peaks shift between scans, it indicates sample displacement error (Z-axis misalignment) rather than a true moisture-induced polymorph transition.
Part 4: Quantitative Baselines
Understanding how to classify your material dictates the aggressiveness of your storage strategy. The following table synthesizes modified European Pharmacopeia criteria for hygroscopicity[5] alongside observed behaviors of common amino acid forms[6],[1].
| Classification | Water Uptake (Δ Mass at 80% RH) | Storage & Handling Implications | Example Amino Acid Forms |
| Non-hygroscopic | < 0.2% | Stable under standard ambient conditions. Standard packaging is sufficient. | L-Arginine (Free Base), L-Proline (Free Base) |
| Slightly hygroscopic | 0.2% - 2.0% | Requires tight packaging. Stable for short-term benchtop handling. | L-Histidine (Free Base) |
| Moderately hygroscopic | 2.0% - 15.0% | Requires desiccant and controlled humidity (<40% RH). Prone to crystal phase changes. | L-Lysine Hydrochloride |
| Very hygroscopic | > 15.0% | Prone to deliquescence. Requires strict anhydrous storage (e.g., glovebox, molecular sieves). | L-Cysteine dihydrochloride |
Note: The addition of inorganic salts or zwitterionic forms can further alter aqueous solubility and critical supersaturation points, requiring specific thermodynamic modeling (e.g., COSMO-RS) for complex aerosol or lyophilized formulations[6].
References
-
The surface composition of amino acid – halide salt solutions is pH-dependent. Royal Society of Chemistry (RSC). 2
-
Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. National Institutes of Health (NIH). 6
-
Understanding the impacts of surface compositions on the in-vitro dissolution and aerosolization of co-spray-dried composite powder formulations for inhalation. National Institutes of Health (NIH). 4
-
Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. 1
-
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue University e-Pubs.3
-
Polymorphs and compositions comprising same. Google Patents. 5
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. The surface composition of amino acid – halide salt solutions is pH-dependent - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00104C [pubs.rsc.org]
- 3. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 4. Understanding the impacts of surface compositions on the in-vitro dissolution and aerosolization of co-spray-dried composite powder formulations for inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2025056246A1 - Polymorphs and compositions comprising same - Google Patents [patents.google.com]
- 6. Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of N-Protected Amino(2-methylphenyl)acetic Acid
Welcome to the technical support center for challenges related to Amino(2-methylphenyl)acetic acid, a critical building block for advanced pharmaceutical intermediates. This guide provides in-depth troubleshooting for minimizing side reactions during the crucial N-deprotection step. The unique steric and electronic properties of the ortho-tolyl moiety necessitate specialized protocols beyond standard amino acid deprotection methods.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant byproduct formation during the TFA-mediated deprotection of my N-Boc protected Amino(2-methylphenyl)acetic acid. What is the primary cause?
A1: The primary cause is a classic electrophilic aromatic substitution side reaction known as Friedel-Crafts alkylation.[1][2] During acid-catalyzed removal of the tert-butoxycarbonyl (Boc) group, a reactive tert-butyl carbocation is generated.[3][4] The 2-methylphenyl ring is electron-rich due to the activating methyl group, making it highly susceptible to alkylation by this carbocation.[5][6] This results in the formation of tert-butylated impurities which can be difficult to separate from your desired product.
Q2: How do "scavengers" work, and why are they essential for this specific deprotection?
A2: Scavengers are nucleophilic reagents added to the deprotection mixture to trap, or "scavenge," the reactive tert-butyl cation before it can alkylate your product.[7] They are more reactive towards the carbocation than the aromatic ring of your substrate.[7] For a sterically hindered and electron-rich substrate like Amino(2-methylphenyl)acetic acid, scavengers are not just recommended—they are critical for achieving high purity. Triisopropylsilane (TIS), for example, acts as a hydride donor to reduce the carbocation to isobutane, an inert gas.[8][9]
Q3: My Cbz deprotection via catalytic hydrogenation (H₂/Pd-C) is extremely slow or stalls completely. What factors could be at play?
A3: Slow hydrogenolysis of the benzyloxycarbonyl (Cbz) group on this substrate is often due to steric hindrance. The ortho-methyl group can impede the effective binding of the substrate to the active sites on the palladium catalyst surface. Other factors include poor catalyst quality, insufficient hydrogen pressure, or the presence of catalyst poisons (e.g., sulfur or halide contaminants).[10][11]
Q4: Is racemization a significant risk during the deprotection of Amino(2-methylphenyl)acetic acid?
A4: Racemization is a potential risk with any chiral amino acid derivative, particularly under harsh acidic or basic conditions or elevated temperatures.[12] For TFA-mediated Boc deprotection, the reaction is typically fast and conducted at low temperatures (0 °C to ambient), which minimizes the risk. For Cbz deprotection, prolonged reaction times or extreme pH conditions during workup could increase the risk.[13] It is always prudent to analyze the optical purity of the final product, especially during process development.
Troubleshooting Guides
Guide 1: Optimizing TFA-Mediated Boc Deprotection to Prevent Ring Alkylation
The primary challenge in the deprotection of N-Boc-amino(2-methylphenyl)acetic acid is preventing the electrophilic tert-butyl cation from alkylating the electron-rich aromatic ring.
The diagram below illustrates the desired deprotection pathway versus the competing Friedel-Crafts alkylation side reaction. The key to success is to efficiently quench the t-Bu⁺ intermediate.
Caption: Boc deprotection pathway and competing side reaction.
Choosing the right scavenger is crucial. A cocktail is often more effective than a single agent.[7][14]
| Scavenger | Concentration (v/v) | Role & Rationale |
| Triisopropylsilane (TIS) | 2.5 - 5% | Primary Cation Scavenger . Reduces the tert-butyl cation to isobutane via hydride transfer.[8][9] Its volatility simplifies removal during workup.[15] |
| Water (H₂O) | 2.5 - 5% | Co-scavenger . Reacts with the tert-butyl cation to form tert-butanol, which is less reactive than the cation itself.[16] |
| Thioanisole | 2.5 - 5% | Soft Nucleophile . Particularly effective at trapping cations and can also help prevent oxidation of other sensitive functional groups, although less relevant for this specific substrate.[17] |
-
Preparation : Dissolve N-Boc-amino(2-methylphenyl)acetic acid in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M) in a flask equipped with a nitrogen inlet. Cool the solution to 0 °C in an ice bath.
-
Scavenger Cocktail : Prepare a fresh deprotection cocktail. A common and highly effective mixture is 95:2.5:2.5 (v/v/v) of TFA / Water / TIS .[18]
-
Deprotection : Add the deprotection cocktail (5-10 equivalents of TFA relative to the substrate) to the cooled solution dropwise.
-
Reaction Monitoring : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. For this sterically hindered substrate, the reaction may require 2-4 hours for completion.[4]
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.
-
Precipitation : Add cold diethyl ether to the concentrated residue to precipitate the product as its TFA salt.
-
Isolation : Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Guide 2: Troubleshooting Slow Cbz Deprotection by Hydrogenolysis
The steric hindrance from the ortho-methyl group can significantly reduce the rate of catalytic hydrogenation. This guide provides a systematic approach to overcoming this issue.
Caption: Troubleshooting workflow for slow Cbz hydrogenolysis.
-
Catalyst Activity and Loading : The state of the catalyst is paramount.
-
Action : Always use a fresh batch of high-quality 10% Palladium on Carbon (Pd/C). If the reaction is still slow, increase the catalyst loading from a typical 10 wt% to 15-20 wt%.[10]
-
Rationale : Older catalysts can have reduced surface area and activity. Higher loading increases the number of available active sites to overcome the steric hindrance.
-
-
Solvent and Solubility : The reaction is heterogeneous, but the substrate must be fully dissolved for efficient mass transport to the catalyst surface.
-
Action : Ensure complete dissolution of the starting material. Methanol or ethanol are standard choices. If solubility is poor, consider tetrahydrofuran (THF) or a mixture of solvents.[10]
-
Rationale : Poor solubility limits the concentration of the substrate at the catalyst surface, slowing the reaction rate.
-
-
Hydrogen Pressure :
-
Action : If using a balloon of hydrogen (atmospheric pressure), switch to a Parr shaker or a similar hydrogenation apparatus and increase the pressure to 50 psi.[19]
-
Rationale : Higher hydrogen pressure increases the concentration of dissolved hydrogen in the solvent, which can significantly accelerate the rate of reduction.
-
-
Switch to Transfer Hydrogenolysis : This method can be remarkably effective for sterically hindered substrates.
-
Setup : Dissolve N-Cbz-amino(2-methylphenyl)acetic acid in methanol (approx. 0.1 M).
-
Catalyst : Carefully add 10% Pd/C (15 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Donor : To the stirred suspension, add ammonium formate (5-10 equivalents).
-
Reaction : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-3 hours. Monitor by TLC or LC-MS.
-
Filtration : Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with methanol.
-
Isolation : Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or chromatography.
References
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]
-
Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]
-
Kisle, A., & Barany, G. (2013). Reduction of cysteine-S-protecting groups by triisopropylsilane. Protein and peptide letters, 20(5), 579–587. [Link]
-
Wikipedia. (n.d.). Triisopropylsilane. [Link]
-
University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical reviews, 109(6), 2455–2504. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(3), 143–148. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
J&K Scientific LLC. (2026). BOC Protection and Deprotection. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Alkylation. [Link]
-
LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
-
Y. S. Klaus, & F. Albericio. (2009). 1 Protection Reactions. Wiley-VCH. [Link]
-
Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]
-
Penn State Pressbooks. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]
-
Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]
-
Moody, C. J., & Thompson, C. A. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic letters, 26(18), 3926–3931. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles. [Link]
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. BOC deprotection [ms.bzchemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triisopropylsilane - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 17. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cbz-Protected Amino Groups [organic-chemistry.org]
Resolving enantiomers of Amino(2-methylphenyl)acetic acid using chiral resolution
Welcome to the Technical Support Center for the chiral resolution of Amino(2-methylphenyl)acetic acid, also known as 2-methylphenylglycine. This guide is designed for researchers, chemists, and pharmaceutical development professionals engaged in the separation of this valuable chiral building block. Here, we provide in-depth, experience-driven guidance, troubleshooting for common experimental hurdles, and detailed protocols to enhance the success and efficiency of your resolution experiments.
Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the chiral resolution of amino(2-methylphenyl)acetic acid.
Q1: What is the fundamental principle behind resolving amino(2-methylphenyl)acetic acid using a chiral resolving agent?
A1: The core principle is the conversion of a racemic mixture (a 50:50 mixture of R- and S-enantiomers) into a pair of diastereomers.[1] Enantiomers have identical physical properties, making them difficult to separate directly.[2] By reacting the racemic amino acid with an enantiomerically pure chiral resolving agent (like (+)-tartaric acid or its derivatives), you form two diastereomeric salts: [(R)-amino-acid(+)--resolving-agent] and [(S)-amino-acid(+)--resolving-agent]. These diastereomers have different physical properties, most importantly, different solubilities in a specific solvent system. This solubility difference allows one diastereomer to crystallize preferentially, enabling its separation by filtration.[1][3] The resolving agent is then removed to yield the desired pure enantiomer.
Q2: Which chiral resolving agents are most effective for amino(2-methylphenyl)acetic acid?
A2: For the resolution of amino acids and their derivatives, chiral acids are commonly employed. Tartaric acid and its more lipophilic derivatives, such as O,O'-dibenzoyl-D-tartaric acid (DBTA) and O,O'-di-p-toluoyl-D-tartaric acid (DPTTA), are highly effective.[1][3] These agents are known to form stable, crystalline diastereomeric salts with a variety of amines and amino acids. The choice between them often depends on the specific solubility characteristics of the diastereomeric salts formed with amino(2-methylphenyl)acetic acid in various solvents, which typically requires experimental screening to optimize.
Q3: Why is the choice of solvent so critical in this process?
A3: The solvent system is arguably the most critical variable in a successful diastereomeric salt crystallization. An ideal solvent must exhibit a significant solubility difference between the two diastereomeric salts. If both salts are too soluble, no crystallization will occur. If both are poorly soluble, they will co-precipitate, leading to low enantiomeric excess (e.e.). The goal is to find a solvent or solvent mixture where one diastereomer is sparingly soluble and crystallizes, while the other remains in the mother liquor. This often requires screening various solvents with different polarities (e.g., ethanol, methanol, acetone, water, or mixtures thereof).
Q4: How do I determine the success of my resolution experiment?
A4: The success of a chiral resolution is primarily measured by two parameters: the chemical yield of the desired enantiomer and its enantiomeric excess (e.e.). Enantiomeric excess is a measure of the purity of the final product and is calculated from the peak areas of the two enantiomers determined by a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).[4] The formula for e.e. is:
e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100[4]
Additionally, the optical rotation of the final product, measured with a polarimeter, can be compared to the literature value for the pure enantiomer to assess its purity.[2]
Experimental Workflow & Visualization
The general process for chiral resolution via diastereomeric salt crystallization follows a logical sequence of steps. Understanding this workflow is key to effective planning and troubleshooting.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This section provides solutions to common problems encountered during the resolution of amino(2-methylphenyl)acetic acid.
Q: My diastereomeric salt is "oiling out" instead of forming crystals. What causes this and how can I fix it?
A: Oiling out occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is a common issue and can be attributed to several factors:
-
High Concentration: The solution may be too supersaturated.
-
Solution: Try diluting the solution by adding more of the solvent.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into an ordered crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Using a Dewar flask can help to slow the cooling rate.
-
-
Inappropriate Solvent: The solvent may not be ideal for crystallization.
-
Solution: Re-evaluate your solvent system. Sometimes, adding a small amount of a co-solvent (an "anti-solvent" in which the salt is less soluble) can induce crystallization.
-
-
Lack of Nucleation Sites: Crystal growth requires an initial nucleation event.
-
Solution: Try "seeding" the solution by adding a few microscopic crystals of the desired diastereomeric salt (if available). Alternatively, gently scratching the inside of the flask at the solution's surface with a glass rod can create nucleation sites.
-
Caption: Troubleshooting decision tree for "oiling out".
Q: I am not getting any crystals at all. What should I do?
A: A complete lack of crystallization usually points to issues with solubility or supersaturation.
-
High Solubility: The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution: Try a less polar solvent or a solvent mixture. You can also attempt to induce crystallization by slowly evaporating the solvent or by adding an anti-solvent.
-
-
Insufficient Supersaturation: Crystallization will not occur if the solution is not supersaturated.
-
Solution: Concentrate the solution by carefully removing some of the solvent under reduced pressure. Then, allow the concentrated solution to cool slowly.
-
-
Inhibition of Nucleation: Even in a supersaturated state, crystal formation might be kinetically hindered.
-
Solution: As with "oiling out," try adding seed crystals or scratching the inside of the flask with a glass rod to provide nucleation sites.
-
Q: I have isolated crystals, but the enantiomeric excess (e.e.) is low. How can I improve this?
A: Low enantiomeric excess indicates that the less soluble diastereomer did not crystallize with high selectivity, and significant amounts of the more soluble diastereomer have co-precipitated.
-
Suboptimal Solvent: The solubility difference between the diastereomers in your chosen solvent may not be large enough.
-
Solution: Conduct a solvent screen with a range of solvents and solvent mixtures to maximize the solubility difference.
-
-
Cooling Rate Too Fast: Rapid cooling can trap the more soluble diastereomer in the crystal lattice of the less soluble one.
-
Solution: Ensure a slow and controlled cooling process.
-
-
Insufficient Purity of the First Crop: The initial crystals may need further purification.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system. Each recrystallization step should enrich the solid in the less soluble diastereomer.
-
Q: The yield of my desired enantiomer is very low. How can I improve it?
A: Low yield can be due to several factors throughout the process.
-
Resolving Agent Stoichiometry: The molar ratio of the resolving agent to the racemic amino acid is crucial. Using a 0.5 molar equivalent of the resolving agent is a common strategy that can sometimes improve the yield and purity of the first crop of crystals.
-
Losses During Transfers and Filtration: Mechanical losses can add up.
-
Solution: Ensure quantitative transfers and wash the filtered crystals with a minimal amount of cold crystallization solvent to avoid dissolving the product.
-
-
Suboptimal pH for Liberation: The pH for liberating the free amino acid from the diastereomeric salt must be carefully controlled.
-
Solution: Adjust the pH to the isoelectric point of amino(2-methylphenyl)acetic acid to ensure maximum precipitation. For most amino acids, this is around pH 6.
-
-
Incomplete Crystallization: Not all of the less soluble diastereomer may have crystallized out.
-
Solution: Ensure the solution is cooled for a sufficient amount of time. Storing the flask in a refrigerator overnight can often improve the yield.
-
Quantitative Data & Characterization
Accurate physical and chemical data are essential for identifying and characterizing the racemic mixture and its resolved enantiomers.
Table 1: Physical Properties of Amino(2-methylphenyl)acetic Acid
| Property | Racemic Form | (R)-Enantiomer | (S)-Enantiomer |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 165.19 g/mol |
| CAS Number | 129592-98-9 | Not specified | Not specified |
| Appearance | Solid | Solid | Solid |
| Melting Point | 234-238 °C | To be determined | To be determined |
| Specific Rotation ([α]D) | 0° (by definition) | Literature value not readily available | Literature value not readily available |
Note: The specific rotation of the pure enantiomers is a critical parameter for confirming the success of the resolution. It is recommended to determine this value experimentally upon successful isolation of an enantiomerically pure sample.
Detailed Experimental Protocols
Protocol 1: Chiral Resolution using (+)-O,O'-Dibenzoyl-D-tartaric Acid (DBTA)
This protocol aims to isolate one enantiomer of amino(2-methylphenyl)acetic acid by forming a diastereomeric salt with (+)-DBTA.
Materials:
-
Racemic Amino(2-methylphenyl)acetic acid
-
(+)-O,O'-Dibenzoyl-D-tartaric acid (enantiomerically pure)
-
Methanol (or other suitable solvent)
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric Acid (HCl) solution (e.g., 1 M)
-
Standard laboratory glassware, heating mantle, filtration apparatus
Procedure:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve 1.0 equivalent of racemic amino(2-methylphenyl)acetic acid in a minimal amount of hot methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-O,O'-Dibenzoyl-D-tartaric acid in a minimal amount of the same hot solvent. Starting with 0.5 equivalents is often a good strategy.
-
While hot, slowly add the resolving agent solution to the amino acid solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature. Cover the flask and let it stand undisturbed for several hours or overnight to allow for complete crystallization. Further cooling in an ice bath may improve the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Dry the crystalline diastereomeric salt. At this stage, a small sample can be taken to liberate the amino acid and check the enantiomeric excess by chiral HPLC to gauge the success of the initial crystallization.
-
Optional: For higher purity, the diastereomeric salt can be recrystallized from fresh hot solvent.
-
-
Liberation of the Free Amino Acid:
-
Suspend the dried diastereomeric salt in deionized water.
-
With stirring, add 1 M NaOH solution dropwise until the pH of the solution is approximately 10-11, ensuring the complete liberation of the free amino acid and formation of the sodium salt of the resolving agent.
-
Adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6) by the dropwise addition of 1 M HCl. The enantiomerically enriched amino acid should precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
-
Isolation and Analysis of the Enantiomer:
-
Collect the precipitated amino acid by vacuum filtration.
-
Wash the solid with a small amount of cold deionized water and dry under vacuum.
-
Determine the chemical yield and analyze the enantiomeric excess using a validated chiral HPLC method.
-
Measure the optical rotation using a polarimeter.
-
Protocol 2: Analysis of Enantiomeric Excess by Chiral HPLC
This protocol provides a general starting point for developing a chiral HPLC method to determine the e.e. of amino(2-methylphenyl)acetic acid.
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column. For amino acids, polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T) are excellent starting points.
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of your resolved amino acid sample in the mobile phase or a suitable diluent (e.g., a mixture of hexane and isopropanol with a small amount of an acidic or basic additive) at a concentration of approximately 1 mg/mL.
-
Prepare a standard solution of the racemic starting material at the same concentration for comparison.
-
Filter all samples through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A common mobile phase for polysaccharide columns is a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an additive to improve peak shape. For an acidic analyte like this, 0.1% trifluoroacetic acid (TFA) is a common choice.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to identify the retention times of the two enantiomers.
-
Inject the resolved sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (e.e.) using the formula provided in the FAQ section.
-
This guide is intended for informational purposes and as a starting point for experimental work. All procedures should be carried out by trained personnel in a suitable laboratory setting, adhering to all relevant safety protocols.
References
- BenchChem. (2025). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives.
- BenchChem. (2025). Troubleshooting diastereomeric salt crystallization for chiral resolution.
- BenchChem. (2025). Application Notes and Protocols for the Diastereomeric Resolution of (r)-2-Amino-2-(4-chlorophenyl)acetic acid.
- BenchChem. (2025). A Comparative Guide to Tartaric Acid Derivatives as Resolving Agents.
- BenchChem. (2025). Application Notes and Protocols for Large-Scale Chiral Resolution Using (+)-Dibenzoyl-D-tartaric Acid.
- BenchChem. (2025). Chiral HPLC Analysis for Enantiomeric Excess Determination: A Comparative Guide.
-
Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
Sources
Technical Support Center: Stability & Handling of Amino(2-methylphenyl)acetic Acid Hydrochloride in Basic Conditions
Welcome to the Technical Support Center for Amino(2-methylphenyl)acetic acid hydrochloride (also known as 2-methylphenylglycine HCl). As an arylglycine derivative, this compound is a critical building block in medicinal chemistry and peptide synthesis. However, its stability under basic conditions presents significant challenges, primarily due to rapid base-catalyzed racemization and solubility shifts upon neutralization.
This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure stereochemical integrity during your experiments.
Zone 1: Mechanistic Intelligence (FAQs)
Q1: Why does Amino(2-methylphenyl)acetic acid lose stereochemical purity so rapidly in basic buffers compared to standard amino acids? A: The vulnerability lies in the unique electronic environment of the α -carbon. In standard amino acids, the α -proton is relatively non-acidic. However, in phenylglycine derivatives like Amino(2-methylphenyl)acetic acid, the α -proton is flanked by an electron-withdrawing carboxylate/amide group and an aromatic ring. When exposed to basic conditions, deprotonation occurs at the α -carbon, forming an enolate-like carbanion intermediate. This intermediate is highly stabilized by the mesomeric effect (+M) of the adjacent 2-methylphenyl ring (1[1]). Upon reprotonation, the process is non-stereoselective, leading to rapid racemization (epimerization). Experimentally, phenylglycines racemize at a rate approximately nine times faster than standard amino acids like alanine[1][2].
Q2: What happens to the hydrochloride salt form during initial exposure to base? A: The compound is supplied as a hydrochloride salt to protect the amine and enhance shelf stability. When introduced to a basic environment (pH > 7), an immediate acid-base neutralization occurs, stripping the HCl to yield the zwitterionic free amine (3[3][4]). This transformation often drastically reduces aqueous solubility, leading to sudden precipitation if the solvent system is not optimized. Furthermore, once the salt is neutralized, any excess base immediately begins abstracting the α -proton, initiating the racemization cascade (2[2][5]).
Mechanism of base-catalyzed racemization via a resonance-stabilized enolate.
Zone 2: Data Analytics & Reagent Selection
Choosing the right base and coupling activator is the single most critical factor in preventing the degradation of 2-methylphenylglycine during synthesis. Strong bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or standard N,N-Diisopropylethylamine (DIPEA, pKa 10.1) cause a massive loss of configuration (5[5][6]).
To mitigate this, researchers must substitute DIPEA with weaker bases that offer enhanced steric shielding, such as 2,4,6-trimethylpyridine (TMP, collidine). When combined with fast-acting third-generation uronium coupling reagents like COMU, the activation step outcompetes the enolization pathway, preserving chirality[5][6].
Table 1: Influence of Base and Activator on Phenylglycine Racemization
| Base Used | pKa of Base | Coupling Activator | % Correct Diastereomer Retained | Risk Level |
| DBU (1%) | ~13.5 | None (Deprotection) | < 10% | Critical Failure |
| Piperidine (20%) | ~11.2 | None (Deprotection) | ~ 70-80% | High |
| DIPEA | 10.1 | HATU | 60 - 70% | High |
| NMM | 7.38 | DMTMM-BF4 | ~ 85% | Moderate |
| TMP | ~7.4 | HATU | 93% | Low |
| TMP | ~7.4 | COMU | 98% | Optimal |
Quantitative data synthesized from solid-phase peptide synthesis (SPPS) optimization studies on phenylglycine derivatives[5][6].
Zone 3: Troubleshooting & Experimental Workflows
Issue A: Severe Epimerization During Peptide Coupling
Causality: The standard use of DIPEA and HATU leaves the activated ester of Amino(2-methylphenyl)acetic acid exposed to a strong base long enough for the α -proton to be abstracted before the nucleophilic amine can attack. Self-Validating Solution: Implement the TMP/COMU coupling protocol. The self-validation occurs via chiral HPLC analysis of the crude product; a successful run will show <2% of the D-epimer.
Protocol: Optimized Base-Catalyzed Coupling of 2-Methylphenylglycine
-
Preparation: Dissolve 1.0 equivalent of Amino(2-methylphenyl)acetic acid HCl in anhydrous DMF (0.1 M concentration) at 0°C.
-
Controlled Neutralization: Add exactly 1.0 equivalent of 2,4,6-trimethylpyridine (TMP) dropwise to neutralize the HCl salt. Do not use DIPEA.
-
Activation: Add 1.0 equivalent of COMU and an additional 1.0 equivalent of TMP. Stir for exactly 2 minutes at 0°C. Extended pre-activation increases racemization risk.
-
Coupling: Introduce the amine nucleophile (1.1 equivalents). Allow the reaction to proceed for 30-45 minutes while slowly warming to room temperature.
-
Quenching & Validation: Quench the reaction with a mild acidic buffer (e.g., 5% citric acid) to immediately protonate any remaining base and halt enolization. Analyze the organic layer via chiral RP-HPLC to confirm stereochemical retention.
Step-by-step workflow for the stereoselective coupling of arylglycine derivatives.
Issue B: Precipitation During Free-Basing in Aqueous Media
Causality: When the HCl salt is dissolved in water, it is highly soluble due to the ionic nature of the protonated amine. Adjusting the pH to ~7.0 (the isoelectric point of the amino acid) converts it to the zwitterion, which has minimal aqueous solubility, causing it to crash out of solution. Self-Validating Solution: Perform the neutralization in a biphasic system (e.g., Water/Ethyl Acetate) so the free amine immediately partitions into the organic layer, preventing aggregation and degradation.
Protocol: Biphasic Neutralization and Extraction
-
Dissolution: Dissolve the Amino(2-methylphenyl)acetic acid HCl in a minimum volume of chilled deionized water (0-5°C).
-
Biphasic Setup: Add an equal volume of cold Ethyl Acetate (EtOAc) to create a two-phase system.
-
pH Adjustment: Under vigorous stirring, slowly add saturated aqueous Sodium Bicarbonate ( NaHCO3 ) dropwise until the aqueous layer reaches pH 6.5 - 7.0. Causality: NaHCO3 is a mild base that prevents localized pH spikes that could trigger racemization.
-
Partitioning: Transfer to a separatory funnel. The neutralized free amine will partition into the EtOAc layer.
-
Recovery: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure at <30°C to yield the stereopure free base.
References
-
Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.[Link]
-
Epimerisation in Peptide Synthesis. MDPI.[Link]
-
Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. PubMed.[Link]
-
Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing.[Link]
Sources
- 1. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 2. Epimerisation in Peptide Synthesis [mdpi.com]
- 3. Stability of amino acids and the availability of acid in total parenteral nutrition solutions containing hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
Comprehensive Mass Spectrometry Fragmentation Guide: Amino(2-methylphenyl)acetic acid HCl
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide
Amino(2-methylphenyl)acetic acid HCl (also known as 2-methylphenylglycine hydrochloride or 2-MPG HCl) is a non-proteinogenic α-amino acid derivative. In drug development, it serves as a critical chiral building block and a structural analog for pharmacokinetic tracking. Accurate bioanalytical quantification of 2-MPG requires a deep understanding of its gas-phase ionization and collision-induced dissociation (CID) behavior.
This guide objectively compares the mass spectrometric performance of 2-MPG against structural alternatives and provides a self-validating analytical workflow.
Mechanistic Principles of Ionization and Fragmentation
To optimize a targeted assay, we must first understand the causality behind the molecule's fragmentation. Under positive electrospray ionization (ESI+), 2-MPG readily protonates at the primary aliphatic amine, yielding an abundant [M+H]+ precursor ion at m/z 166.09 .
Upon subjecting this precursor to CID, the molecule undergoes a highly favored α-cleavage. The electron-withdrawing nature of the protonated amine, coupled with the thermodynamic stability of the neutral leaving group, drives the expulsion of formic acid (a combined neutral loss of H₂O and CO, -46 Da). This results in the formation of a highly conjugated methylphenyl immonium ion at m/z 120.08 , which serves as the base peak.
This fragmentation behavior is a well-documented hallmark of phenylglycine derivatives. For instance, unsubstituted phenylglycine ([M+H]+ m/z 152) undergoes an identical decarboxylative α-cleavage to yield an immonium ion at m/z 106 [1, 2, 3]. The presence of the ortho-methyl group in 2-MPG shifts this diagnostic fragment by exactly +14 Da (a methylene unit), confirming the structural homology. Secondary pathways involve the loss of ammonia (-17 Da) or further rearrangement of the immonium ion to form a stable methylbenzyl cation (m/z 105.07).
Figure 1: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway for 2-MPG.
Comparative MS/MS Performance: 2-MPG vs. Structural Alternatives
When developing multiplexed LC-MS/MS assays, distinguishing 2-MPG from its positional isomers (e.g., 4-methylphenylglycine) and unsubstituted analogs is paramount. Because 2-MPG and 4-MPG yield identical primary MS/MS transitions (166 → 120), mass spectrometry alone cannot differentiate them. Resolution must be achieved chromatographically.
Quantitative Fragmentation & Chromatographic Comparison
| Compound | Precursor Ion [M+H]+ | Quantifier Transition (Immonium) | Qualifier Transition | Chromatographic Behavior (HILIC) |
| Unsubstituted Phenylglycine | m/z 152.07 | 152.1 → 106.1 (CE: 15 eV) | 152.1 → 91.1 (CE: 25 eV) | Baseline Reference |
| Amino(2-methylphenyl)acetic acid | m/z 166.09 | 166.1 → 120.1 (CE: 15 eV) | 166.1 → 105.1 (CE: 25 eV) | Early eluting: ortho-steric hindrance limits stationary phase interaction. |
| Amino(4-methylphenyl)acetic acid | m/z 166.09 | 166.1 → 120.1 (CE: 15 eV) | 166.1 → 105.1 (CE: 25 eV) | Late eluting: para-substitution allows optimal hydrogen bonding. |
High-Resolution LC-MS/MS Workflow (Self-Validating Protocol)
To ensure absolute trustworthiness in pharmacokinetic data, the following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Standard reversed-phase (C18) columns fail to adequately retain the highly polar, zwitterionic 2-MPG, leading to co-elution with the void volume and severe ion suppression.
Step-by-Step Methodology
Step 1: Matrix Extraction and Protein Precipitation
-
Aliquot 50 µL of plasma/serum containing 2-MPG HCl into a 96-well plate.
-
Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 ng/mL of isotopically labeled internal standard (e.g., 2-MPG-d3).
-
Causality Check: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation while maintaining the zwitterion in a soluble state.
-
Centrifuge at 14,000 x g for 10 min at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
Step 2: Zwitterionic HILIC Separation
-
Column: ZIC-HILIC (2.1 x 100 mm, 3 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality Check: At pH 3.0, the carboxylate is partially protonated, and the amine is fully protonated. HILIC provides superior retention for this polar analyte compared to C18, preventing matrix suppression in the void volume. Run a gradient from 90% B to 40% B over 5 minutes.
Step 3: ESI+ Triple Quadrupole Detection
-
Source Parameters: Temperature: 400°C; Capillary Voltage: 3.0 kV; Desolvation Gas: 800 L/hr.
-
MRM Transitions: Monitor 166.1 → 120.1 (Quantifier) and 166.1 → 105.1 (Qualifier).
System Self-Validation Checkpoints
-
Ion Ratio Verification: The ratio of the quantifier transition to the qualifier transition must remain constant (±20%) across all calibrators. A deviation indicates isobaric matrix interference.
-
Matrix Effect Assessment: Post-column infusion of the internal standard during a blank matrix injection must show a stable baseline, proving the HILIC gradient successfully separated the analyte from endogenous phospholipids.
Figure 2: High-throughput LC-MS/MS bioanalytical workflow for 2-MPG quantification.
References
-
Formation of Benzyl Carbanion in Collision-Induced Dissociation of Deprotonated Phenylalanine Homologues. PMC. 1
-
Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation. ACS Publications.2
-
Conformational study of jet-cooled L-phenylglycine. AIP Publishing. 3
Sources
HPLC method development for purity assay of 2-methylphenylglycine HCl
An In-Depth Guide to HPLC Method Development for the Purity Assay of 2-Methylphenylglycine HCl
Introduction: The Analytical Challenge of a Chiral Amino Acid
2-Methylphenylglycine HCl is a non-proteinogenic amino acid analog with significant applications as a chiral building block in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a phenyl ring, a carboxylic acid group, and an amino group, presents a unique set of challenges and opportunities for developing a robust, stability-indicating purity assay by High-Performance Liquid Chromatography (HPLC). The primary analytical objectives are to quantify the active pharmaceutical ingredient (API), separate it from potential process-related impurities, and, critically, to resolve it from any degradation products that may form under stress conditions.
This guide provides a comprehensive comparison of two primary HPLC strategies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the purity analysis of this polar, ionizable, and UV-active compound. We will explore the rationale behind the methodological choices, from column and mobile phase selection to the execution of forced degradation studies, culminating in a validated, stability-indicating method compliant with International Council for Harmonisation (ICH) guidelines.[1][2]
Method Development Strategy: A Comparative Approach
The development of a successful purity assay hinges on selecting the optimal chromatographic mode that provides adequate retention, selectivity, and peak shape for the parent compound and all potential impurities.
Approach 1: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the workhorse of the pharmaceutical industry, utilizing a non-polar stationary phase and a polar mobile phase.[1] For 2-methylphenylglycine, which contains both a hydrophobic phenyl group and polar functional groups, RP-HPLC is a logical starting point.
-
Causality of Experimental Choices:
-
Column Selection: A C18 column is the standard choice due to its hydrophobicity, which provides retention for the phenyl ring.
-
Mobile Phase pH Control: The ionization state of 2-methylphenylglycine is highly pH-dependent. At low pH (e.g., 2.5-3.5), the carboxylic acid group is protonated (less polar) and the amine group is protonated (charged), leading to predictable retention on a C18 column. A phosphate or formate buffer is essential to ensure consistent ionization and prevent peak shape distortion.
-
Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff. A gradient elution is necessary to elute any late-eluting, more hydrophobic impurities while ensuring the main peak is well-resolved.
-
Approach 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative chromatographic technique ideal for separating highly polar compounds that show little or no retention in RP-HPLC.[3][4] It employs a polar stationary phase (e.g., amide, silica) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[3][5]
-
Causality of Experimental Choices:
-
Mechanism: In HILIC, analytes partition into a water-enriched layer adsorbed onto the surface of the polar stationary phase.[3] More polar analytes are more strongly retained. This makes HILIC an excellent choice for separating the polar 2-methylphenylglycine from potentially even more polar degradation products (e.g., those formed via oxidative deamination).
-
Column Selection: An amide-based column (e.g., BEH Amide) is often a robust choice for HILIC, offering good peak shape and stability.
-
Mobile Phase: The mobile phase consists of a high percentage of acetonitrile with a small amount of an aqueous buffer (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength.
-
Consideration for Chirality
As a chiral compound, the separation of enantiomers is a critical consideration.[6][7] While a general purity assay may be performed on an achiral column, a complete characterization often requires a specific chiral method. This can be achieved using a chiral stationary phase (CSP) designed for amino acid separations.[8][9][10] For this guide, we will focus on the achiral purity assay but acknowledge that a separate chiral method would be necessary to control the enantiomeric purity.
Experimental Design and Protocols
The following protocols outline the systematic approach to developing and comparing the RP-HPLC and HILIC methods.
Overall Method Development Workflow
Caption: High-level workflow for HPLC method development and validation.
Protocol 1: RP-HPLC Method
-
Sample Preparation: Accurately weigh and dissolve 2-methylphenylglycine HCl in a diluent of Water/Acetonitrile (90:10 v/v) to a final concentration of 0.5 mg/mL.
-
Chromatographic System: HPLC with UV/DAD detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, adjusted to pH 2.8 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-30 min: 60% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Protocol 2: HILIC Method
-
Sample Preparation: Accurately weigh and dissolve 2-methylphenylglycine HCl in a diluent of Acetonitrile/Water (75:25 v/v) to a final concentration of 0.5 mg/mL.
-
Chromatographic System: HPLC with UV/DAD detector.
-
Column: BEH Amide, 150 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
-
Mobile Phase B: Water with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 30% B
-
12-15 min: 30% B
-
15.1-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 2 µL.
Establishing a Stability-Indicating Method: Forced Degradation
Forced degradation (or stress testing) is essential to demonstrate that the analytical method can separate the API from its degradation products, a key requirement for a stability-indicating assay.[2][11] The studies are conducted according to ICH guideline Q1A(R2), targeting 5-20% degradation to ensure that degradation pathways are observed without destroying the molecule entirely.[12]
Forced Degradation Workflow
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 3. halocolumns.com [halocolumns.com]
- 4. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. content.e-bookshelf.de [content.e-bookshelf.de]
- 11. onyxipca.com [onyxipca.com]
- 12. resolvemass.ca [resolvemass.ca]
Comparative Steric Hindrance Studies of Ortho-Substituted Phenylglycines: Navigating Coupling Efficiency and Racemization in Peptidomimetics
As the demand for conformationally constrained peptidomimetics and targeted therapeutics grows, non-natural amino acids like phenylglycine (Phg) have become indispensable. However, incorporating Phg derivatives into peptide backbones presents a dual challenge: extreme susceptibility to base-catalyzed racemization and significant steric hindrance during amide bond formation.
When substituents are introduced at the ortho position of the phenyl ring, the stereoelectronic landscape shifts dramatically. This guide provides an in-depth, objective comparison of ortho-substituted phenylglycines, detailing the causality behind their unique conformational behaviors and establishing self-validating protocols for their successful integration into solid-phase peptide synthesis (SPPS).
The Mechanistic Dichotomy: Sterics vs. Electronics
To master the synthesis of Phg-containing peptides, one must understand the conflicting forces of electronic stabilization and steric hindrance.
The Racemization Vulnerability of Phenylglycine
Unsubstituted phenylglycine is notoriously prone to epimerization during standard Fmoc-SPPS[1]. The proximity of the aromatic ring to the α -carbon allows for the delocalization of the negative charge when the α -proton is abstracted by a base (e.g., piperidine). This resonance stabilization heavily favors the formation of a planar enolate intermediate, leading to rapid racemization upon reprotonation.
The Ortho-Substitution Paradox
Introducing a substituent at the ortho position (e.g., -Cl, -CH 3 , -CF 3 ) creates a fascinating paradox[2].
-
Suppressed Racemization: The bulky ortho-group creates a severe steric clash with the peptide backbone, forcing the aromatic ring to rotate out of the plane of the α -carbon. This out-of-plane conformation interrupts the p-orbital overlap required for enolate stabilization. Consequently, ortho-substituted phenylglycines often exhibit higher resistance to racemization than their unsubstituted or para-substituted counterparts[3].
-
Impaired Coupling Efficiency: The same steric bulk that protects the chiral center severely restricts the ϕ and ψ dihedral angles. This massive steric shield around the α -amine and carboxylate groups drastically reduces nucleophilic attack efficiency, leading to sluggish coupling rates and truncated peptide sequences.
Mechanistic pathway illustrating how ortho-substitution disrupts planar enolate formation.
Comparative Performance Data
The table below synthesizes the structural and experimental performance metrics of various ortho-substituted phenylglycines compared to the unsubstituted baseline. Data reflects standard Fmoc-SPPS conditions prior to specialized optimization.
| Amino Acid Derivative | Substituent Steric Bulk (A-Value) | Electronic Effect | Relative Racemization Rate | Unoptimized Coupling Yield | Recommended Coupling Strategy |
| Phg (Baseline) | None | Neutral | Very High (100%) | > 95% | DIC / OxymaPure |
| o-Fluoro-Phg | Small (0.15) | Strongly EWG | High (~85%) | ~ 90% | DIC / OxymaPure |
| o-Chloro-Phg | Medium (0.43) | Mildly EWG | Medium (~45%) | ~ 75% | DIC / OxymaPure (Double Couple) |
| o-Methyl-Phg | Med-High (1.70) | EDG | Low (~20%) | ~ 60% | DIC / OxymaPure + Microwave |
| o-Trifluoromethyl-Phg | High (2.10) | Strongly EWG | Very Low (<10%) | < 40% | HATU / HOAt or Acid Chloride |
Note: EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group. While EWGs generally increase α -proton acidity, the steric out-of-plane twist in bulky groups (-CF 3 ) dominates, ultimately suppressing epimerization.
Self-Validating Experimental Protocols
To overcome the steric hindrance of ortho-substituted phenylglycines without triggering oxazolone-mediated racemization, the coupling environment must be tightly controlled. Traditional additives like HOBt are insufficient. The protocol below utilizes DIC/OxymaPure , which acts as a superior nucleophile to rapidly trap the highly reactive O-acylisourea intermediate before it can cyclize into an oxazolone[4].
This protocol is designed as a self-validating system : it strictly prohibits pre-activation (a primary cause of epimerization) and mandates a downstream chiral analysis to verify stereochemical integrity.
Protocol: High-Fidelity Coupling of Hindered Ortho-Phg Derivatives
Phase 1: Preparation & Deprotection
-
Resin Swelling: Swell 0.1 mmol of Fmoc-AA-Wang resin in N,N-Dimethylformamide (DMF) for 45 minutes at room temperature.
-
Fmoc Removal: Treat the resin with 20% piperidine in DMF (2 × 5 mins). Causality: Short, repeated treatments prevent prolonged exposure of the growing peptide chain to basic conditions, minimizing premature epimerization[1].
-
Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine.
Phase 2: In Situ Activation and Coupling (No Pre-activation)
-
Reagent Preparation: In a clean vial, dissolve 0.3 mmol (3 eq) of the Fmoc-ortho-substituted-Phg-OH and 0.3 mmol (3 eq) of OxymaPure in a minimal volume of DMF.
-
Addition to Resin: Transfer the unactivated amino acid/Oxyma solution directly to the resin vessel.
-
Initiation: Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) directly to the resin slurry. Causality: By adding DIC last, in the presence of the resin-bound amine, the O-acylisourea is instantly trapped by Oxyma and immediately subjected to aminolysis, bypassing the racemization-prone oxazolone pathway[4].
-
Microwave Assistance (For Bulky Substituents like -CF 3 or -CH 3 ): React at 50°C for 15 minutes under microwave irradiation (25 W). Causality: Elevated thermal energy overcomes the high activation barrier caused by the ortho-steric clash, driving the coupling to completion.
Phase 3: Cleavage and Chiral Validation
-
Cleavage: Treat the resin with TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.
-
Validation (Chiral HPLC): Analyze the crude peptide using a chiral stationary phase (e.g., Chiralpak IC) to quantify the DL/LL diastereomeric ratio. A successful DIC/Oxyma coupling of an ortho-substituted Phg should yield < 2% epimerization.
Optimized SPPS workflow for sterically hindered ortho-substituted phenylglycines.
Conclusion
The successful incorporation of ortho-substituted phenylglycines requires a delicate balance. While the steric bulk of the ortho-substituent provides a natural defense against base-catalyzed racemization by restricting coplanarity, it simultaneously creates a kinetic bottleneck during peptide coupling. By leveraging advanced coupling systems like DIC/OxymaPure and strictly avoiding pre-activation, researchers can achieve high-yielding, stereochemically pure peptidomimetics.
References
- Epimerisation in Peptide Synthesis N
- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n
- Fmoc-D-Phg-OH: Mechanism of Fmoc-Phg-OH racemization via oxazolone vs.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Personal protective equipment for handling Amino(2-methylphenyl)acetic acid hydrochloride
Operational Safety & Handling Guide: Amino(2-methylphenyl)acetic acid hydrochloride
Amino(2-methylphenyl)acetic acid hydrochloride (CAS 879500-49-9) is an unnatural alpha-amino acid derivative utilized extensively as a chiral building block in peptidomimetic design and small-molecule drug discovery[1]. While its hydrochloride salt formulation significantly enhances its stability and aqueous solubility, it introduces specific handling challenges related to localized acidity and particulate aerosolization[2].
This guide provides researchers and drug development professionals with an authoritative, step-by-step operational protocol for safe handling, Personal Protective Equipment (PPE) selection, and disposal.
Part 1: Hazard Profile & Mechanistic Causality
To establish a self-validating safety protocol, laboratory personnel must understand the causality behind the hazards of amino acid hydrochlorides. Safety is not just about compliance; it is about understanding chemical behavior.
Table 1: Physicochemical Profile & Hazard Causality
| Property | Value | Causality / Impact on Handling |
| CAS Number | 879500-49-9 | Unique identifier for safety tracking and inventory management. |
| Molecular Formula | C9H12ClNO2 | The presence of the chloride ion dictates that all resulting waste must be segregated into halogenated waste streams. |
| Physical State | Crystalline Solid | Powders carry static charges. Friction during transfer can cause aerosolization, leading to inhalation risks. |
| Primary Hazard | Localized Acidity | The salt dissociates upon contact with moisture (sweat, ocular fluid, respiratory mucosa), creating an acidic micro-environment that causes acute irritation. |
Part 2: Personal Protective Equipment (PPE) Matrix
Under OSHA 29 CFR 1910.132, an explicit hazard assessment must dictate PPE selection to protect against absorption, inhalation, or physical contact[3]. The following PPE matrix is mandatory for handling this compound.
Table 2: Mandatory PPE and Mechanistic Justification
| Protection Zone | Required Equipment | Causality / Justification |
| Eye/Face | ANSI Z87.1 tight-fitting safety goggles | Prevents airborne crystalline dust from entering the eye, where it would dissolve in ocular fluid and cause acidic corneal burns. |
| Skin/Hands | Nitrile gloves (min. 0.11 mm thickness) | Provides a barrier against dermal sensitization. Double-gloving is required when handling solutions in penetrating organic solvents like DMSO or DMF. |
| Body | Flame-resistant, non-porous lab coat | Prevents the accumulation of static, acidic dust on personal clothing. |
| Respiratory | N95/P100 particulate respirator | Required only if engineering controls (fume hoods) fail or during large spill cleanups to filter out respirable crystalline dust (<10 μm)[4]. |
Part 3: Operational Workflow & Standard Operating Procedure (SOP)
To minimize exposure, the Prudent Practices in the Laboratory guidelines strongly recommend adopting microscale handling techniques (weighing 10 to 50 mg) whenever feasible.
Step-by-Step Handling Protocol
-
Environmental Preparation: Conduct all weighing and transfers inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm[5]. Ensure the workspace is free of strong bases or oxidizing agents, which can react exothermically with the hydrochloride salt.
-
Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula. Amino acid powders carry a static charge; using standard plastic spatulas can cause the powder to repel and aerosolize into the user's breathing zone.
-
Weighing and Transfer: Weigh the exact required amount. Never return excess chemical to the primary container, as this introduces moisture and degrades the stock.
-
Solubilization: When preparing stock solutions, add the solvent (e.g., anhydrous DMF or aqueous buffer) directly to the vial containing the powder. Do not pour the powder into a beaker of solvent, as the displacement of air will eject fine particulates into the atmosphere.
-
Decontamination: Wipe down the balance and surrounding area with a damp cloth to capture any microscopic dust.
Caption: Standard Operating Procedure for Weighing Amino Acid Hydrochlorides.
Part 4: Spill Management & Disposal Plan
Emergency Spill Response
In the event of a spill, immediate containment is required to prevent the spread of acidic particulates.
-
Assessment: Evacuate the immediate area if the spill exceeds 50g.
-
Containment (Critical Rule): Do NOT use a dry brush or broom. Dry sweeping mechanically aerosolizes the hazardous dust into the breathing zone[6].
-
Neutralization: Gently cover the spill with a damp, chemically inert absorbent pad. For larger benchtop spills, lightly mist the area with a 1% sodium bicarbonate (NaHCO3) solution to neutralize the hydrochloride salt safely.
-
Collection: Carefully scoop the neutralized, damp material into a hazardous waste bag using a non-sparking tool.
Caption: Emergency Spill Response Pathway for Acidic Organic Salts.
Logistical Disposal Plan
Amino(2-methylphenyl)acetic acid hydrochloride contains a synthetic organic backbone and a halogen (chloride). It must never be flushed down the sink.
-
Solid Waste: Collect all contaminated PPE, weighing boats, and neutralized spill debris in a clearly labeled, sealable polyethylene container.
-
Liquid Waste: Aqueous and organic solutions containing this compound must be segregated into halogenated organic waste streams . Mixing this with non-halogenated waste violates environmental regulations and poses a reactive hazard.
-
Final Destruction: Incineration at a licensed facility is the standard and most effective disposal method. High-temperature incineration ensures the complete destruction of the synthetic molecule, converting it into simpler substances like carbon dioxide, water, and nitrogen oxides, while industrial scrubbers capture the liberated HCl gas[2].
Sources
- 1. Combi-Blocks [combi-blocks.com]
- 2. (3R,4R)-3-Amino-4-hydroxypentanoic acid hydrochloride|CAS 336182-14-0 [benchchem.com]
- 3. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. (R)-3-Amino-4-methylpentanoic Acid Hydrochloride Supplier [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
